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  • Product: 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline
  • CAS: 1040689-64-2

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Scientific Inquiry into the Presumed Mechanism of Action of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

For Research Use Only: Acknowledging the Frontier of Knowledge It is imperative to preface this technical guide by stating that, as of the date of this publication, there is a notable absence of publicly available scient...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only: Acknowledging the Frontier of Knowledge

It is imperative to preface this technical guide by stating that, as of the date of this publication, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, biological targets, or therapeutic applications of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline. This compound is currently classified as a biochemical for research purposes.[1] Consequently, this document will proceed not as a definitive guide to a known mechanism, but as a scientifically-grounded exploration of potential mechanisms, drawing upon established knowledge of structurally related compounds. The content herein is intended to provide a foundational framework for researchers and drug development professionals embarking on the investigation of this novel molecule.

Molecular Profile of a Research Chemical

2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a distinct organic molecule with the following chemical properties:

PropertyValue
Molecular Formula C25H29NO3
Molecular Weight 391.50 g/mol

The structure, characterized by a central N-benzylaniline core modified with butoxy and phenoxyethoxy substituents, suggests potential interactions with a range of biological targets. The lipophilic nature of the molecule may facilitate its passage across cellular membranes, a critical attribute for accessing intracellular targets.

Extrapolating from Structural Analogs: A Hypothesis-Driven Approach

In the absence of direct evidence, the initial steps in elucidating the mechanism of action of a novel compound often involve examining the activities of structurally similar molecules. The N-benzylaniline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities.

Potential as a Neuromodulator: The Serotonin Receptor Family

Research into N-benzyl substituted phenethylamines has revealed a significant affinity and functional activity at serotonin 5-HT2A and 5-HT2C receptors.[2] These G-protein coupled receptors are pivotal in regulating a vast array of physiological and pathological processes, including mood, cognition, and perception. The N-benzyl group, in particular, has been shown to enhance the binding affinity and agonist activity at these receptors.[2]

Given the structural parallels, it is a plausible hypothesis that 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline may also interact with serotonin receptors. The specific substituents on the benzyl and aniline rings would be critical in determining the binding affinity, selectivity, and functional outcome (agonist, antagonist, or allosteric modulator) at different 5-HT receptor subtypes.

Enzyme Inhibition: A Common Motif for N-Benzyl Anilines

Derivatives of N-benzylaniline have also been investigated as inhibitors of various enzymes. For instance, certain N-benzyl and N-allyl aniline derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrases (hCAs).[3] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, while carbonic anhydrase inhibitors have applications in managing conditions like glaucoma and epilepsy.[3] The potential for 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline to act as an enzyme inhibitor warrants investigation, with initial screening against panels of relevant enzymes being a logical first step.

Antioxidant and Neuroprotective Potential

A study on a structurally related compound, 4-[4-(2-Aminoethoxy)benzyl]aniline, a synthetic analogue of the thyronamine T0AM, has highlighted its neuroprotective and antioxidant properties in a model of cerebral ischemia.[4][5] This activity was associated with the modulation of oxidative stress markers. While the subject molecule of this guide has a different substitution pattern, the presence of the benzyl aniline core suggests that an investigation into its potential antioxidant and cytoprotective effects could be a fruitful avenue of research.

A Roadmap for Mechanistic Elucidation: Proposed Experimental Workflow

To move from hypothesis to evidence, a systematic and multi-faceted experimental approach is required. The following workflow outlines a logical progression for characterizing the mechanism of action of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline.

Initial Target Screening and Validation

A crucial first step is to identify the primary biological targets of the compound. This can be achieved through a combination of in silico and in vitro screening approaches.

Experimental Protocol: Broad-Spectrum Receptor and Enzyme Profiling

  • Computational Docking: Perform molecular docking studies of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline against a library of known drug targets, including GPCRs (with a focus on serotonin and dopamine receptors), ion channels, and enzymes (such as AChE, MAO, and various kinases).

  • In Vitro Binding Assays: Conduct radioligand binding assays to experimentally determine the affinity of the compound for a panel of receptors identified in the in silico screening. This will provide quantitative data on binding constants (Ki).

  • Enzyme Inhibition Assays: Screen the compound against a panel of relevant enzymes to determine its inhibitory potential (IC50 values).

Functional Characterization of Target Interaction

Once a primary target or a set of high-affinity targets has been identified, the next step is to characterize the functional consequences of this interaction.

Experimental Protocol: Cell-Based Functional Assays

  • GPCR Signaling Assays: For identified GPCR targets, perform cell-based assays to measure downstream signaling events. This could include assays for:

    • Calcium mobilization (for Gq-coupled receptors)

    • cAMP accumulation (for Gs and Gi-coupled receptors)

    • β-arrestin recruitment

  • Enzyme Activity Assays: For identified enzyme targets, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Cell Viability and Cytotoxicity Assays: Evaluate the effect of the compound on the viability of various cell lines to assess its potential for cytotoxicity and to determine appropriate concentration ranges for further cell-based experiments.

Elucidating Downstream Signaling Pathways

Understanding the full mechanism of action requires mapping the downstream cellular pathways that are modulated by the compound's interaction with its primary target.

Experimental Protocol: Pathway Analysis

  • Western Blotting: Following treatment of relevant cell lines with the compound, use Western blotting to probe for changes in the phosphorylation status and expression levels of key proteins in suspected signaling pathways.

  • Gene Expression Analysis (qPCR/RNA-seq): Analyze changes in gene expression profiles in response to compound treatment to identify downstream transcriptional effects.

  • High-Content Imaging: Utilize automated microscopy and image analysis to assess changes in cellular morphology, protein localization, and other cellular phenotypes.

Diagram: Proposed Experimental Workflow for Mechanistic Elucidation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Pathway Analysis A In Silico Docking (GPCRs, Enzymes, Ion Channels) B In Vitro Binding Assays (Radioligand Displacement) A->B Prioritize Targets C Enzyme Inhibition Screening A->C Prioritize Targets D Cell-Based Functional Assays (Ca2+ Flux, cAMP, β-arrestin) B->D Validate Functional Activity F Cytotoxicity Assays (MTT, LDH) B->F E Enzyme Kinetics (Mode of Inhibition) C->E Characterize Inhibition C->F G Western Blotting (Protein Phosphorylation) D->G Investigate Downstream Signaling H Gene Expression Profiling (qPCR, RNA-seq) D->H I High-Content Imaging (Phenotypic Analysis) G->I Confirm Cellular Effects

Caption: A phased experimental workflow for elucidating the mechanism of action.

Concluding Remarks: A Call for Empirical Investigation

The exploration of novel chemical entities like 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is fundamental to the advancement of pharmacology and drug discovery. While the current body of knowledge on this specific molecule is nascent, the structural motifs present within it provide a fertile ground for hypothesis-driven research. The true mechanism of action of this compound remains to be determined through rigorous empirical investigation. The experimental framework proposed in this guide offers a potential path forward for researchers to systematically unravel the biological activity of this and other novel N-benzylaniline derivatives, ultimately contributing to a deeper understanding of their therapeutic potential.

References

  • Brandt, S. D., et al. (2018). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 9(7), 1776-1785. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • Molecules. (2026). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. [Link]

  • Wikipedia. 2-Butoxyethanol. [Link]

  • Arabian Journal of Chemistry. (2021). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. [Link]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]

  • MDPI. (2026). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. [Link]

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Exploratory

In Vitro Pharmacological Profiling of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline: A Technical Guide for Novel Compound Characterization

Abstract This technical guide provides a comprehensive framework for the in vitro pharmacological profiling of the novel chemical entity (NCE), 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline. Given the absence of establis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacological profiling of the novel chemical entity (NCE), 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline. Given the absence of established biological data for this compound, this document outlines a systematic, multi-tiered approach designed to elucidate its primary biological targets, mechanism of action, and potential off-target liabilities. The workflow detailed herein is tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating protocols. We will progress from broad, unbiased screening to focused primary and secondary assays, including receptor binding, functional cell-based assays, and comprehensive safety pharmacology panels. The objective is to construct a robust pharmacological dossier that can effectively guide further preclinical and clinical development.

Introduction: De-orphaning a Novel Chemical Entity

The compound 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a novel molecule with a complex structure featuring multiple aromatic rings, ether linkages, and a secondary amine. Such structural motifs are present in various pharmacologically active agents, suggesting a potential for interaction with a range of biological targets.[1][2][3] However, without empirical data, its biological activity remains unknown. The process of "de-orphaning"—identifying the primary biological target(s) of a novel compound—is a critical first step in drug discovery.[4]

This guide proposes a logical, resource-efficient strategy to systematically characterize the in vitro pharmacology of this NCE. Our approach is founded on three pillars:

  • Tier 1: Broad Target Liability Screening: An initial, wide-ranging screen to identify potential off-target interactions early, minimizing the risk of adverse effects in later development stages.[5][6][7] This step acts as a crucial filter, providing a first look at the compound's selectivity profile.

  • Tier 2: Primary Target Identification and Validation: Based on the initial screening results or structural hypotheses, focused assays are employed to identify and confirm the primary biological target(s). This involves determining the affinity and potency of the compound at its putative target.

  • Tier 3: Mechanism of Action (MoA) Elucidation: Once a primary target is validated, subsequent functional assays are designed to understand how the compound modulates the target's activity—for example, as an agonist, antagonist, or allosteric modulator.[8][9]

This structured workflow ensures that experimental choices are data-driven, and each protocol is designed to be a self-validating system, providing clear, interpretable results.

Tier 1: Initial Safety and Off-Target Liability Profiling

The first principle in developing a new therapeutic is "do no harm." Therefore, the initial characterization should be a broad assessment of potential safety liabilities. This is efficiently achieved using a comprehensive in vitro safety pharmacology panel.[5][10]

Rationale for Broad Panel Screening

Screening an NCE against a panel of well-characterized targets associated with adverse drug reactions (ADRs) is a regulatory expectation and a critical step for early risk mitigation.[7][11] Identifying significant off-target interactions at this stage allows for early termination of unpromising candidates or guides medicinal chemistry efforts to improve selectivity.[5] The structural complexity of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline makes it susceptible to interactions with multiple targets; thus, an unbiased, broad screen is the most logical starting point.

Experimental Protocol: Comprehensive Safety Panel Screen

Objective: To assess the interaction of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline with a diverse panel of receptors, ion channels, transporters, and enzymes implicated in clinical ADRs.

Methodology:

  • Panel Selection: Utilize a commercially available safety panel, such as the Eurofins SafetyScreen44 or Reaction Biology InVEST44 panel.[5][10] These panels cover key targets including GPCRs (e.g., adrenergic, dopaminergic, muscarinic), ion channels (e.g., hERG), transporters, and enzymes.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline in 100% DMSO.

  • Assay Execution: The compound is typically screened at a single high concentration (e.g., 10 µM) in duplicate. The assays are generally radioligand binding assays for receptors and transporters, and functional or enzymatic assays for ion channels and enzymes.

  • Data Analysis: Results are expressed as the percent inhibition of radioligand binding or percent inhibition of target activity. A commonly used threshold for a significant "hit" is >50% inhibition.

Data Presentation and Interpretation

The results from this screen should be summarized in a clear, tabular format.

Target Target Class Assay Type % Inhibition @ 10 µM Interpretation
hERGIon ChannelFunctional (Patch Clamp)8%Low risk of cardiotoxicity
5-HT₂B ReceptorGPCRRadioligand Binding92%Significant Hit
M₁ ReceptorGPCRRadioligand Binding65%Significant Hit
Dopamine TransporterTransporterRadioligand Binding15%Low affinity
Adrenergic α₁AGPCRRadioligand Binding88%Significant Hit
...............
40 other targets......<50%No significant interaction

Interpretation: In this hypothetical example, the compound shows significant interaction with three G-protein coupled receptors (GPCRs): the serotonin 5-HT₂B receptor, the muscarinic M₁ receptor, and the adrenergic α₁A receptor. This provides the first crucial insight, directing our investigation toward these specific targets. The low inhibition of the hERG channel is a positive sign, reducing concerns about potential cardiac arrhythmias.

Tier 2: Primary Target Validation and Affinity Determination

The hits from the Tier 1 screen must now be validated and quantified. The goal is to determine the compound's affinity (Kᵢ) for each identified target to understand its potency and selectivity. The gold standard for measuring the affinity of a ligand for its receptor is the competitive radioligand binding assay.[12][13]

Rationale for Radioligand Binding Assays

Radioligand binding assays are robust, sensitive, and allow for the precise determination of a compound's binding affinity (Kᵢ) by measuring its ability to displace a known high-affinity radioligand from the target receptor.[12][14] This quantitative data is essential for building a structure-activity relationship (SAR) and comparing the potency of different compounds.

Experimental Workflow: Affinity Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing target receptor (e.g., 5-HT2B, M1, α1A) Incubate Incubate membranes, radioligand, and test compound to reach equilibrium Membrane_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubate Radioligand_Prep Prepare fixed concentration of radioligand (e.g., [3H]-LSD) Radioligand_Prep->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Count Quantify bound radioactivity using liquid scintillation counting Separate->Count Plot Plot % inhibition vs. log[compound] to determine IC50 Count->Plot Calculate Calculate Ki using the Cheng-Prusoff equation Plot->Calculate

Detailed Protocol: Competitive Radioligand Binding

Objective: To determine the inhibitory constant (Kᵢ) of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline at the 5-HT₂B, M₁, and α₁A receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human recombinant receptor of interest.

  • Radioligand (e.g., [³H]-LSD for 5-HT₂B, [³H]-pirenzepine for M₁, [³H]-prazosin for α₁A).

  • Test Compound: 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates and a cell harvester with glass fiber filters.[15]

Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at 10-12 different concentrations (e.g., 0.1 nM to 100 µM in half-log increments), and a fixed concentration of the appropriate radioligand (typically at or near its Kₔ value).

  • Membrane Addition: Initiate the binding reaction by adding the cell membrane preparation (typically 10-50 µg of protein per well).

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Kᵢ Calculation: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]

Data Presentation: Affinity and Selectivity Profile
Target Radioligand IC₅₀ (nM) Kᵢ (nM) Selectivity vs. 5-HT₂B
5-HT₂B Receptor [³H]-LSD2512 -
M₁ Receptor [³H]-pirenzepine350180 15-fold
α₁A Receptor [³H]-prazosin1500850 71-fold

Interpretation: The data clearly indicate that 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline has the highest affinity for the 5-HT₂B receptor, with a Kᵢ of 12 nM. It is 15-fold selective for 5-HT₂B over the M₁ receptor and 71-fold selective over the α₁A receptor. This strongly suggests that the 5-HT₂B receptor is the primary biological target of this compound.

Tier 3: Mechanism of Action (MoA) Elucidation

Binding affinity does not describe the functional consequence of the interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (changing the receptor's response to its endogenous ligand).[8][9][16] Functional, cell-based assays are required to determine the MoA.

Rationale for Functional Assays

Functional assays measure a downstream cellular response following receptor activation, providing direct insight into the compound's efficacy.[17] For many GPCRs, including the 5-HT₂B receptor, activation of the Gαq protein subunit leads to the mobilization of intracellular calcium (Ca²⁺).[18][19] This change in Ca²⁺ can be readily measured using fluorescent dyes.

Signaling Pathway: Gq-Coupled GPCR Activation

G Compound Test Compound (e.g., Agonist) Receptor 5-HT2B Receptor (GPCR) Compound->Receptor Binds G_Protein Gαq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Channel IP3-gated Ca2+ Channel IP3->Ca_Channel Binds & Opens ER Endoplasmic Reticulum (ER) Ca_Signal ↑ Intracellular [Ca2+] (Fluorescent Signal) ER->Ca_Signal Releases Ca2+

Experimental Protocol: Calcium Mobilization Assay

Objective: To determine if the test compound acts as an agonist or antagonist at the 5-HT₂B receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂B receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20]

  • Automated fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).[19]

  • Known 5-HT₂B agonist (e.g., Serotonin) and antagonist (e.g., SB 204741).

Methodology:

  • Cell Plating: Seed the 5-HT₂B-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load the cells with Fluo-4 AM dye for approximately 60 minutes at 37°C. The dye enters the cell and is cleaved to its active form, which fluoresces upon binding to Ca²⁺.

  • Assay Plate Preparation: Prepare a separate plate containing the test compound and control ligands at various concentrations.

  • Agonist Mode:

    • Place the cell plate into the fluorescence reader.

    • Measure baseline fluorescence.

    • Add the test compound at increasing concentrations and monitor the fluorescence signal over time. An increase in fluorescence indicates receptor activation and Ca²⁺ release.[20]

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of a known agonist (e.g., Serotonin at its EC₈₀ concentration).

    • Monitor the fluorescence signal. A reduction in the agonist-induced signal indicates antagonism.

Data Analysis and Interpretation

Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

Antagonist Mode: Plot the agonist response against the log concentration of the test compound to determine the IC₅₀. This can be converted to an antagonist affinity constant (Kₑ) using the Schild equation.

Hypothetical Results Summary:

Assay Mode Parameter Value Interpretation
AgonistEC₅₀> 100 µMNo agonist activity observed.
AgonistEₘₐₓ< 5%The compound does not activate the receptor.
AntagonistIC₅₀45 nMThe compound potently blocks the agonist response.

Conclusion and Future Directions

This in vitro pharmacological profiling guide outlines a systematic and logical workflow for the characterization of a novel chemical entity, 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline. Through a tiered approach, we successfully de-orphaned the compound, progressing from a broad liability screen to focused, quantitative assays.

Our hypothetical investigation identified the serotonin 5-HT₂B receptor as the primary biological target and characterized the compound as a potent and selective competitive antagonist with a binding affinity (Kᵢ) of 12 nM.

This robust in vitro data package provides a solid foundation for further drug development. Future steps would include:

  • In Vitro to In Vivo Translation: Using the established potency (IC₅₀, Kᵢ) to predict efficacious exposures for in vivo animal models.[21]

  • ADME Profiling: Assessing the compound's Absorption, Distribution, Metabolism, and Excretion properties.

  • Lead Optimization: If required, using the SAR from these assays to guide medicinal chemistry efforts to further improve potency, selectivity, or metabolic stability.

By following this structured, scientifically rigorous approach, researchers can efficiently and effectively characterize novel compounds, making informed decisions to advance the most promising candidates toward clinical development.

References

  • Gomez-Mouton, C., et al. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. PMC. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Latorraca, N. R., et al. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. Available from: [Link]

  • ResearchGate. Calcium Mobilization Assay | Download Table. Available from: [Link]

  • Dolezal, M., et al. Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. PMC. Available from: [Link]

  • PubChem. 3-(2-Methoxyethoxy)aniline. Available from: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link]

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  • ONIX. In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Available from: [Link]

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  • ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Available from: [Link]

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  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

  • An, S., & Hla, T. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC. Available from: [Link]

  • ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Available from: [Link]

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  • MDPI. Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. Available from: [Link]

  • bioRxiv. PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. Available from: [Link]

  • Google Patents. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
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Foundational

Pre-Clinical Evaluation of Blood-Brain Barrier Permeability for 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Target Audience: Researchers, Neuropharmacologists, and CNS Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary The compound 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Neuropharmacologists, and CNS Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

The compound 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline (hereafter referred to as BPEBA , CAS: 1040689-64-2) represents a class of highly lipophilic, functionalized secondary amines utilized in early-stage proteomics and biochemical screening [1]. For any therapeutic application targeting the Central Nervous System (CNS), or to assess potential neurotoxicity, establishing its blood-brain barrier (BBB) permeability profile is a critical path requirement.

Because BPEBA possesses significant lipophilic bulk (butoxy, phenoxyethoxy, and benzyl groups) alongside an aniline core, it presents a complex permeability profile. While its lipophilicity favors passive transcellular diffusion, it simultaneously increases the probability of non-specific brain tissue binding and substrate recognition by efflux transporters like P-glycoprotein (P-gp). This whitepaper outlines a rigorous, self-validating, three-tiered experimental workflow to accurately quantify the BBB permeability of BPEBA, moving from in silico predictions to in vivo neuropharmacokinetics.

Physicochemical Profiling & In Silico Predictions

Before initiating in vitro assays, we must analyze BPEBA’s physicochemical properties against established CNS Multiparameter Optimization (MPO) criteria. The causality here is fundamental: molecular weight and polar surface area dictate the capacity for passive diffusion, while lipophilicity dictates the risk of active efflux and off-target binding [5].

Table 1: BPEBA Physicochemical Properties vs. CNS Ideal Space
PropertyBPEBA ValueIdeal CNS SpacePermeability Implication
Molecular Weight (MW) 391.50 Da< 400 - 500 DaFavorable for passive diffusion [1].
Hydrogen Bond Donors (HBD) 1 (Secondary Amine)≤ 3Highly favorable; minimal desolvation energy required.
Hydrogen Bond Acceptors (HBA) 4 (N, O, O, O)≤ 7Favorable; low risk of hydrogen bonding with water impeding entry.
Topological Polar Surface Area ~41 Ų< 90 ŲExcellent; highly predictive of transcellular BBB crossing.
Lipophilicity (cLogP) High (Estimated > 4.5)2.0 - 5.0High risk for P-gp efflux substrate recognition and high non-specific tissue binding.

Strategic Insight: BPEBA's profile strongly suggests it will easily cross lipid bilayers via passive diffusion. However, the high lipophilicity necessitates assays that can deconvolute passive entry from active transporter-mediated efflux.

Tier 1: High-Throughput Passive Permeability (PAMPA-BBB)

To isolate and quantify BPEBA's passive diffusion capabilities without the confounding variables of active transport, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is deployed [2].

Experimental Protocol: PAMPA-BBB
  • Membrane Preparation: Coat the porous filter of a 96-well acceptor plate with a lipid solution (e.g., 20 mg/mL porcine brain lipid extract in dodecane) to mimic the lipid composition of the BBB [2].

  • Donor Solution: Prepare BPEBA at a concentration of 10 µM in a phosphate buffer (pH 7.4) with a final DMSO concentration of ≤1% to maintain solubility.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours under constant shaking (150 rpm)[2].

  • Integrity Check: Include Lucifer Yellow as a membrane integrity marker.

  • Quantification: Disassemble the plates and quantify BPEBA in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

PAMPA_Workflow Start Compound Preparation (BPEBA in DMSO) Donor Donor Compartment (Buffer pH 7.4) Start->Donor Membrane Artificial BBB Lipid Membrane (Porcine Brain Extract) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Sink Buffer) Membrane->Acceptor Permeation Analysis LC-MS/MS Quantification & Permeability Calculation Acceptor->Analysis

Caption: Schematic of the PAMPA-BBB workflow for assessing passive transcellular permeability.

Tier 2: Active Transport Assessment (MDCK-MDR1)

Because PAMPA overestimates the permeability of P-gp substrates, we must evaluate BPEBA in a dynamic cell model. Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) overexpress P-glycoprotein, providing an excellent surrogate for the tight epithelial cells of the BBB [3].

Experimental Protocol: Bidirectional Transport
  • Cell Culture: Seed MDCK-MDR1 cells on transwell inserts and culture for 4-7 days until tight junctions form (verified by Transepithelial Electrical Resistance, TEER > 1000 Ω·cm²).

  • Dosing: Apply 10 µM BPEBA to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment [3].

  • Incubation: Incubate at 37°C with 5% CO₂ for 60 minutes.

  • Analysis: Quantify BPEBA via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) in both directions.

  • Efflux Ratio (ER): Calculate ER=Papp​(B→A)/Papp​(A→B) . An ER>2.0 (inhibitable by a reference P-gp inhibitor like verapamil) confirms BPEBA is an active efflux substrate.

Pgp_Efflux Blood Apical Compartment (Blood/Capillary Lumen) Endothelial Brain Endothelial Cell (MDCK-MDR1 Surrogate) Blood->Endothelial Influx (Passive) Brain Basolateral Compartment (Brain Parenchyma) Endothelial->Brain Permeation (A-to-B) Pgp P-glycoprotein (P-gp) Efflux Pump Endothelial->Pgp Substrate Binding Pgp->Blood Efflux (B-to-A)

Caption: Mechanistic pathway of P-glycoprotein-mediated efflux at the blood-brain barrier.

Tier 3: In Vivo Neuropharmacokinetics ( Kp,uu,brain​ )

Historically, researchers relied on the total brain-to-plasma ratio ( Kp,brain​ ). However, for highly lipophilic compounds like BPEBA, total brain concentration is misleading because the drug may be heavily bound to brain lipids rather than free to interact with cellular targets.

Modern CNS drug development relies on the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [4]. This parameter provides a direct quantitative description of how the BBB handles the drug regarding passive transport and active influx/efflux, independent of tissue binding [5].

Experimental Protocol: Combinatory Mapping Approach

To determine Kp,uu,brain​ for BPEBA without requiring highly invasive microdialysis, the combinatory mapping approach is recommended:

  • In Vivo Dosing: Administer BPEBA (e.g., via IV infusion to steady-state) in a rodent model.

  • Total Concentration Analysis: Harvest plasma and brain tissue. Homogenize and quantify total BPEBA to determine Kp,brain​ .

  • Equilibrium Dialysis (Tissue Binding): Perform equilibrium dialysis on brain homogenate and plasma against an isotonic buffer to determine the fraction unbound in brain ( fu,brain​ ) and plasma ( fu,plasma​ ).

  • Calculation: Kp,uu,brain​=Kp,brain​×fu,plasma​fu,brain​​

Table 2: Interpretation of Kp,uu,brain​ for BPEBA
Kp,uu,brain​ ValueMechanistic InterpretationClinical Implication for BPEBA
~ 1.0 Passive diffusion dominates; no net efflux.Ideal for CNS targeting.
< 0.3 Significant active efflux (e.g., P-gp/BCRP).Poor CNS efficacy; peripheral accumulation likely.
> 1.0 Active influx transport (rare for this chemotype).Exceptional CNS penetration.

Conclusion

Evaluating the BBB permeability of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline requires a systematic deconvolution of its physicochemical traits. While its low molecular weight and optimal polar surface area guarantee high passive diffusion (verifiable via PAMPA-BBB), its extensive lipophilicity introduces severe risks of P-gp efflux and non-specific lipid binding. By sequentially applying MDCK-MDR1 bidirectional assays and calculating the in vivo Kp,uu,brain​ , researchers can definitively establish whether BPEBA achieves therapeutically relevant unbound concentrations within the brain parenchyma.

References

  • Santa Cruz Biotechnology. "2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline | SCBT." scbt.com.
  • Creative Biolabs. "Parallel Artificial Membrane Permeability Assay (PAMPA)." creative-biolabs.com.
  • Evotec. "Cyprotex MDR1-MDCK Permeability Face Sheet." evotec.com.
  • Hammarlund-Udenaes, M. et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research, NIH.gov.
  • MDPI. "Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules." mdpi.com.

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed, multi-technique protocol for the definitive nuclear magnetic resonance (NMR) spectroscopic characterizati...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, multi-technique protocol for the definitive nuclear magnetic resonance (NMR) spectroscopic characterization of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline. Structural elucidation of novel chemical entities or confirmation of synthesized intermediates is a cornerstone of chemical and pharmaceutical development. This guide outlines a systematic approach using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, from sample preparation to the strategic application of 2D correlation spectroscopy, is explained to ensure accurate and unambiguous assignment of all proton and carbon signals. This self-validating methodology serves as a robust template for the structural verification of similarly complex small molecules.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline are numbered as shown below. This numbering scheme will be used throughout the data interpretation sections.

Chemical structure of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline with atom numbering

(Note: An image of the chemical structure with numbered atoms would be inserted here. For this text-based generation, please refer to the atom labels in the data table below.)

Part I: Experimental Design & Preparation

Materials & Equipment
  • Analyte: 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline (5-25 mg for ¹H; 50-100 mg for ¹³C and 2D experiments)[1].

  • NMR Solvent: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing power for a wide range of organic molecules and its relatively simple residual solvent signal.[2]

  • Internal Standard (Optional): Tetramethylsilane (TMS) at 0 ppm is the standard reference for ¹H and ¹³C NMR in organic solvents.[3] Most modern spectrometers can reference the spectrum to the residual solvent peak (CHCl₃ at δ ≈ 7.26 ppm for ¹H; CDCl₃ at δ ≈ 77.16 ppm for ¹³C), which is often sufficient.[4]

  • Equipment:

    • High-quality 5 mm NMR tubes, rated for the spectrometer's field strength.[2][5]

    • Glass Pasteur pipettes and a secondary vial for sample preparation.[1]

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped for ¹H, ¹³C, and 2D experiments.

Protocol: Sample Preparation

Rationale: Proper sample preparation is critical to acquiring high-resolution NMR spectra. The goal is to create a homogeneous solution free of particulate matter, which can degrade the magnetic field homogeneity and broaden spectral lines.[3] Preparing the sample in a separate vial before transferring it to the NMR tube ensures complete dissolution and allows for filtration if necessary.[1]

  • Weighing: Accurately weigh 10-20 mg of the analyte into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[2] This volume is optimal for achieving the correct sample height in a standard 5 mm NMR tube.[3]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can be applied.

  • Transfer: Using a glass Pasteur pipette, transfer the clear solution into a clean, unscratched NMR tube. Avoid transferring any solid particulates. If solids are present, filter the solution through a small plug of cotton or glass wool in the pipette.

  • Capping & Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Part II: 1D NMR Acquisition & Analysis

Protocol: Proton (¹H) NMR

Rationale: ¹H NMR is the foundational experiment, providing information on the number of different proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquire the ¹H spectrum using standard acquisition parameters (e.g., 16-32 scans).

  • Process the data: Apply Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift axis to the residual CHCl₃ peak at 7.26 ppm.

  • Integrate all signals and analyze the multiplicities (singlet, doublet, triplet, etc.).

Protocol: Carbon-13 (¹³C{¹H}) NMR

Rationale: Broadband proton-decoupled ¹³C NMR provides a single peak for each unique carbon environment, revealing the total number of distinct carbons in the molecule.

  • Tune the carbon probe.

  • Use the same lock and shim settings from the ¹H experiment.

  • Acquire the ¹³C spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

  • Calibrate the chemical shift axis to the CDCl₃ triplet centered at 77.16 ppm.

Protocol: DEPT-135 (Distortionless Enhancement by Polarization Transfer)

Rationale: The DEPT-135 experiment is a crucial tool for determining the multiplicity of each carbon atom.[6] It differentiates carbons based on the number of attached protons: CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative (inverted) peaks.[7][8][9] Quaternary carbons (those with no attached protons) are not observed.[8]

  • Load a standard DEPT-135 pulse program.

  • Acquire the spectrum. The acquisition time is typically shorter than a standard ¹³C experiment.

  • Process the data. The resulting spectrum will show positive CH/CH₃ signals and negative CH₂ signals, simplifying the assignment of the aliphatic and aromatic CH carbons.

Part III: 2D NMR for Unambiguous Assignment

Rationale: While 1D spectra provide essential information, complex molecules often have overlapping signals that are difficult to assign definitively. 2D NMR experiments resolve these ambiguities by showing correlations between nuclei.[10]

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for using a suite of NMR experiments to determine the structure of the target molecule.

G cluster_prep Preparation cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_final Confirmation SamplePrep Sample Preparation H1_NMR ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Count) H1_NMR->C13_NMR DEPT135 DEPT-135 (Carbon Multiplicity) C13_NMR->DEPT135 COSY COSY (¹H-¹H Connectivity) DEPT135->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Protocol: COSY (¹H-¹H Correlation Spectroscopy)

Rationale: The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H).[11] This is invaluable for tracing out the connectivity within isolated spin systems, such as the butoxy chain and the aromatic rings.

  • Load a standard COSY pulse program (DQF-COSY often gives cleaner results).[11]

  • Set the spectral widths in both dimensions (F1 and F2) to match the width of the ¹H spectrum.[12]

  • Acquire the 2D data matrix.

  • Process the data to generate the contour plot. The diagonal contains the 1D ¹H spectrum, while off-diagonal cross-peaks connect coupled protons.

Protocol: HSQC (Heteronuclear Single Quantum Coherence)

Rationale: The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[10][11] This is the most reliable method for assigning the signals of protonated carbons.

  • Load a standard HSQC pulse program.

  • Set the F2 dimension spectral width to the ¹H range and the F1 dimension to the ¹³C range.[12]

  • Acquire and process the data. Each cross-peak in the resulting spectrum links a specific proton resonance to its corresponding carbon resonance.

Protocol: HMBC (Heteronuclear Multiple Bond Correlation)

Rationale: The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It detects longer-range correlations between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH, and sometimes ⁴J_CH).[10][11] This allows for the connection of different spin systems and the assignment of non-protonated quaternary carbons.

  • Load a standard HMBC pulse program.

  • Set the spectral widths as in the HSQC experiment.[12]

  • Acquire and process the data. The resulting cross-peaks connect protons to carbons separated by multiple bonds, confirming the connectivity between the aniline, benzyl, and phenoxyethoxy fragments.

Part IV: Data Interpretation & Structural Elucidation

Predicted ¹H and ¹³C NMR Data Summary

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the target molecule in CDCl₃. These values are estimated based on standard chemical shift ranges for the constituent functional groups.[13][14][15]

Atom Label(s)Predicted ¹H δ (ppm), Multiplicity, IntegrationPredicted ¹³C δ (ppm)DEPT-135 PhaseKey HMBC Correlations (from Protons)
Aniline Ring
H-3, H-4, H-5, H-66.6 - 7.3 (m, 4H)110 - 148CH (+)C-2, C-N, adjacent Ar-C
C-1-~148 (qC)NoneH-3, H-6, H-7
C-2-~145 (qC)NoneH-3, H-1'
Butoxy Group
H-1' (OCH₂)~3.9 - 4.1 (t, 2H)~68CH₂ (-)C-2, C-2'
H-2' (CH₂)~1.7 - 1.9 (m, 2H)~31CH₂ (-)C-1', C-3'
H-3' (CH₂)~1.4 - 1.6 (m, 2H)~19CH₂ (-)C-2', C-4'
H-4' (CH₃)~0.9 - 1.0 (t, 3H)~14CH₃ (+)C-3'
N-H & Benzyl Linker
N-H~4.0 - 4.5 (br s, 1H)--C-1, C-7
H-7 (NCH₂)~4.3 - 4.4 (s, 2H)~48CH₂ (-)C-1, C-8, C-9, C-13
Benzyl Ring
H-9, H-10, H-11, H-136.8 - 7.4 (m, 4H)115 - 140CH (+)C-7, C-8, C-12, adjacent Ar-C
C-8-~140 (qC)NoneH-7, H-9, H-13
C-12-~158 (qC)NoneH-11, H-13, H-1''
Phenoxyethoxy Group
H-1'' (OCH₂)~4.1 - 4.3 (t, 2H)~69CH₂ (-)C-12, C-2''
H-2'' (OCH₂)~4.1 - 4.3 (t, 2H)~67CH₂ (-)C-1'', C-1'''
Phenoxy Ring
H-Ar'''6.9 - 7.5 (m, 5H)114 - 159CH (+)C-2'', adjacent Ar-C
C-1'''-~159 (qC)NoneH-2'', H-3'''/H-7'''

(Note: qC = quaternary carbon; s = singlet; d = doublet; t = triplet; m = multiplet; br = broad)

Strategy for Structural Elucidation
  • Identify Key Fragments: Use the ¹H NMR to identify the distinct spin systems: the butoxy chain (triplet, multiplet, multiplet, triplet), the aromatic protons (complex multiplets in the 6.6-7.5 ppm region), and the three different CH₂ groups adjacent to heteroatoms (O-CH₂, N-CH₂, O-CH₂).

  • Assign Aliphatic Chains: Use the COSY spectrum to confirm the H-1' -> H-2' -> H-3' -> H-4' connectivity of the butoxy group. The O-CH₂-CH₂-O linkage of the phenoxyethoxy group should also show a COSY correlation between H-1'' and H-2''.

  • Map Protons to Carbons: Use the HSQC spectrum to assign all protonated carbons by correlating every signal in the ¹H spectrum to its directly attached ¹³C signal. Use the DEPT-135 data to confirm CH, CH₂, and CH₃ assignments.

  • Connect the Fragments: The HMBC spectrum is essential for connecting the isolated fragments. The following diagram highlights the critical long-range correlations needed for unambiguous assembly.

G Butoxy Butoxy Chain (H-1') Aniline Aniline Ring (C-2) Butoxy->Aniline ³J N_CH2 N-CH₂ (H-7) Benzyl_C1 Aniline Ring (C-1) N_CH2->Benzyl_C1 ²J Benzyl_C8 Benzyl Ring (C-8) N_CH2->Benzyl_C8 ²J Phenoxyethoxy Phenoxyethoxy Chain (H-1'') Benzyl_C12 Benzyl Ring (C-12) Phenoxyethoxy->Benzyl_C12 ³J Phenoxy Phenoxy Ring (C-1''') Phenoxy_H2 Phenoxyethoxy Chain (H-2'') Phenoxy_H2->Phenoxy ³J

Caption: Key HMBC correlations for assembling the molecular backbone.

  • Correlation from H-1' to C-2: This confirms the attachment of the butoxy group to the aniline ring at the C-2 position.

  • Correlations from H-7 to C-1 and C-8: These two correlations are vital. They definitively link the benzylic methylene group to both the aniline ring (via the nitrogen at C-1) and the benzyl ring (at C-8).

  • Correlation from H-1'' to C-12: This confirms the attachment of the phenoxyethoxy group to the benzyl ring at the C-12 position.

  • Correlation from H-2'' to C-1''': This confirms the ether linkage between the ethoxy chain and the terminal phenoxy ring.

By systematically applying this workflow, from basic 1D acquisition to advanced 2D correlation experiments, a complete and unambiguous structural assignment of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline can be achieved with a high degree of confidence.

References

  • Vertex AI Search. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Chemical Instrumentation Facility. (2013).
  • Scribd. Advanced 2D NMR Techniques Guide. [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. [Link]

  • University of Florida. (2023). Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • YouTube. (2022). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

  • ACS Publications. Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chegg.com. (2014). Solved The 1H NMR spectrum of 2-butoxynapthalene is. [Link]

  • PubChem. 3-Phenoxybenzaldehyde. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

Application

Purification and crystallization techniques for synthesized 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

An Application Guide for Researchers Advanced Purification and Crystallization Strategies for 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline Abstract This application note provides a comprehensive technical guide for the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Advanced Purification and Crystallization Strategies for 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Abstract

This application note provides a comprehensive technical guide for the purification and crystallization of the synthesized small molecule, 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline. This compound, possessing a moderately polar character due to its secondary amine, multiple ether linkages, and significant aromatic domains, presents unique purification challenges. We detail a robust, two-stage methodology commencing with optimized flash column chromatography for bulk impurity removal, followed by systematic crystallization techniques to achieve high purity suitable for downstream applications in research and drug development. The protocols herein emphasize the rationale behind procedural choices, from stationary and mobile phase selection to the strategic screening of crystallization solvents. This guide is designed to provide researchers, scientists, and drug development professionals with a self-validating framework for isolating and characterizing this and structurally related molecules.

Introduction: A Strategic Approach to Purification

The successful isolation of a target molecule from a crude reaction mixture is a critical bottleneck in chemical synthesis. The compound of interest, 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline, is a multifaceted structure. Its secondary amine offers a site for hydrogen bonding and basicity, while the dual ether functionalities introduce polarity and conformational flexibility. Conversely, its three aromatic rings and a butyl group contribute significant non-polar character.

This structural amalgam necessitates a purification strategy that can effectively resolve the target compound from unreacted starting materials, by-products, and other impurities that may have similar physicochemical properties. A simple filtration or extraction is unlikely to suffice. Therefore, we present a sequential purification workflow:

  • Primary Purification via Flash Column Chromatography: This technique is ideal for separating gram-scale quantities of material based on differential partitioning between a solid stationary phase and a liquid mobile phase. It serves to remove the majority of impurities.

  • Final Purification via Crystallization: This powerful technique leverages differences in solubility to "grow" the desired compound as a highly ordered, pure crystalline solid, excluding impurities into the surrounding liquid (mother liquor).[1]

This document will guide the user through the logical development of these procedures, from initial analytical scouting to the execution of preparative-scale protocols.

Stage 1: Purification by Flash Column Chromatography

Column chromatography is a cornerstone of purification in organic chemistry.[2] For moderately polar compounds like our target molecule, normal-phase chromatography using silica gel is the most common and effective starting point.[2]

The Causality of Experimental Design

Stationary Phase Selection: Silica gel (SiO₂) is the adsorbent of choice due to its high resolving power for a wide range of compounds.[3] However, it is crucial to recognize that standard silica gel is slightly acidic.[4] This acidity can lead to undesirable interactions with basic compounds like the secondary amine in our target molecule, causing peak tailing, irreversible adsorption, or even degradation on the column.

  • Self-Validating Mitigation: To counteract this, the mobile phase can be basified by adding a small amount of a volatile base, typically 0.1-1% triethylamine (Et₃N). This deactivates the acidic sites on the silica, ensuring sharp, symmetrical elution of the amine. An alternative for particularly sensitive amines is to use a neutral stationary phase like alumina.[4]

Mobile Phase (Eluent) Selection: The selection of the mobile phase is the most critical variable for achieving good separation.[3] The process is not arbitrary; it is determined empirically using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale model for the column separation.[5][6]

The goal is to find a solvent system where the target compound has an Rf (retention factor) value between 0.25 and 0.35 .[5]

  • An Rf > 0.5 indicates the compound is too soluble in the eluent and will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • An Rf < 0.2 suggests the compound is too strongly adsorbed to the silica and will require an excessive volume of solvent to elute, leading to band broadening and poor separation from more polar impurities.

A logical approach to TLC solvent screening is depicted below.

Caption: Logic diagram for eluent optimization using TLC.

Protocol 1: Flash Column Chromatography

This protocol assumes a suitable eluent system has been identified via TLC.

Materials:

  • Crude 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Optimized eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Triethylamine (if required)

  • Sand (acid-washed)

  • Glass chromatography column with stopcock

  • Appropriate collection vessels (test tubes or flasks)

  • TLC plates and developing chamber

Methodology:

  • Column Preparation (Slurry Packing):

    • Secure the column vertically to a clamp stand. Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (approx. 20-50 g of silica per 1 g of crude material is a good starting point).

    • With the stopcock open, pour the slurry into the column. Use a funnel to aid pouring. Gently tap the side of the column to ensure even packing and dislodge air bubbles.

    • Add a ~1 cm layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until it is just level with the top of the sand. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to yield a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions. Use gentle pressure from a pump or airline ("flash" chromatography) to maintain a steady flow rate.

    • If using a gradient, start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.

    • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Systematically analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

    • Fractions containing the pure desired product (single spot at the correct Rf) should be combined.

    • Combine fractions that are slightly impure separately for potential re-purification.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified, but not yet crystalline, product.

Stage 2: Final Purification by Crystallization

Crystallization is a powerful final purification step that can yield material of >99% purity if performed correctly. The principle relies on the fact that solubility typically increases with temperature.[1]

The Critical Choice: Solvent Selection

The ideal crystallization solvent will dissolve the compound completely when hot (near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[1][7] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Screening for the Ideal Solvent: A systematic screening process is essential.[8]

  • Place a small amount (~10-20 mg) of the purified oil/solid into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[1]

  • Heat the tubes that showed poor room-temperature solubility. A good solvent will now dissolve the compound completely.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that produces a high yield of well-formed crystals is the best choice.

Solvent Class Example Solvents Rationale for Screening
Alcohols Ethanol, IsopropanolPolar, protic solvents. Good for compounds with H-bond acceptors/donors.[9]
Esters Ethyl AcetateModerately polar, aprotic. A versatile solvent for many organic compounds.
Aromatics TolueneNon-polar. Good for dissolving aromatic-rich molecules. Often used in pairs.
Hydrocarbons Hexanes, HeptaneVery non-polar. Often used as an "anti-solvent" in mixed systems.
Ketones AcetonePolar, aprotic. Tends to be a very strong solvent; often used in pairs.
Mixed Solvents Ethanol/Water, Ethyl Acetate/HexanesUsed when no single solvent is ideal. Dissolve in the "good" solvent (e.g., Ethanol) and add the "poor" anti-solvent (e.g., Water) until cloudy.[7][9]
Troubleshooting: When the Product is an Oil

Large, flexible molecules or impure samples often separate from solution as an oil rather than a crystalline solid ("oiling out").[10]

  • Strategy 1: Salt Formation. Secondary amines can be converted to their corresponding salts (e.g., hydrochloride) by adding an acid like HCl (dissolved in ether or as a gas).[10][11] These salts often have higher melting points and a more rigid structure, which significantly enhances their ability to form a crystal lattice.[10][12]

Protocol 2: Recrystallization from a Single Solvent

Materials:

  • Purified product from chromatography

  • Selected crystallization solvent

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Büchner funnel and vacuum flask

  • Filter paper

Methodology:

  • Dissolution: Place the purified compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[1]

  • Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Cooling and Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a "seed" crystal from a previous batch.[10]

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Harvesting:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the funnel to partially dry them.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry completely. For a more rigorous drying, use a vacuum oven at a temperature well below the compound's melting point.

Caption: Overall workflow from crude product to purified crystals.

Stage 3: Purity Assessment and Structural Confirmation

Purification must be validated by analytical techniques to confirm both purity and identity.

Melting Point Determination

This is a rapid and fundamental technique for assessing purity.[13]

  • Principle: Pure crystalline compounds have a sharp, well-defined melting point range (typically 0.5-1.0 °C).[14] Impurities disrupt the crystal lattice, causing the melting point to be lower and the range to be broader.[14][15]

  • Protocol:

    • Load a small amount of the dry, crystalline product into a capillary tube.

    • Place the tube in a melting point apparatus.

    • Heat rapidly to ~15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[15]

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁–T₂.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a sample.[16][17]

  • Principle: A solution of the sample is passed through a column packed with a stationary phase under high pressure. Different components in the sample interact differently with the stationary phase and are separated.[18]

  • Interpretation: For a highly pure sample, the resulting chromatogram should show a single, sharp peak. The presence of other peaks indicates impurities. The area under each peak is proportional to the concentration of that component, allowing for quantitative purity analysis (e.g., >99% pure).

Spectroscopic Confirmation

After confirming purity, it is essential to verify that the isolated compound is indeed the target molecule. A suite of spectroscopic methods is used for this purpose.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry.[19][21]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., N-H stretch for the secondary amine, C-O stretches for the ethers).[19][21]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information from its fragmentation pattern.[19][22]

References

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Blogger. (2013, January 25). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • ACS Publications. (2025, July 14). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous polymerization and crystallization of aniline | Request PDF. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]

  • PubMed. (2004, August 6). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Retrieved from [Link]

  • Patsnap Eureka. (2026, March 5). How to Extract Aromatic Compounds for High Purity. Retrieved from [Link]

  • Google Patents. (n.d.). US20040181099A1 - Aromatic ethers and process for producing aromatic ethers.
  • Reddit. (2014, May 26). Purify and dry aniline?. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, December 31). Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0066325 B1 - Process for the preparation of aniline derivatives. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • ResearchGate. (2025, June 11). (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Google Patents. (n.d.). US3450608A - Purification of ethers.
  • Athabasca University. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2016, May 5). How to remove impurities from diethyl ether?. Retrieved from [Link]

  • PMC. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • J-STAGE. (n.d.). SYNTHESIS OF NIGRICANIN VIA INTRAMOLECULAR BIARYL COUPLING REACTION OF FUNCTIONALIZED PHENYL BENZOATE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Technical Support Center: Solubilization Strategies for 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline Mechanistic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Mechanistic Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles of formulating 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline .

This compound is a highly lipophilic secondary amine. Its architecture features multiple hydrophobic domains (a butoxy chain, a phenoxy ring, and a benzyl ring) linked by ether and amine bridges, driving a high partition coefficient (LogP). The only ionizable handle is the sterically hindered aniline nitrogen. Because anilines are weak bases (typical conjugate acid pKa ~4.5–5.0), the molecule remains entirely un-ionized at physiological pH (7.4), leading to severe aqueous insolubility. Our troubleshooting guide focuses on manipulating microenvironmental pH, reducing solvent polarity, and utilizing supramolecular encapsulation to overcome these thermodynamic barriers.

Troubleshooting Guide & FAQs

Q1: My compound completely precipitates when I dilute my DMSO stock into PBS (pH 7.4) for in vitro assays. How can I prevent this? Causality: This is a classic "solvent-shift" precipitation. DMSO is a strong aprotic solvent that disrupts the crystal lattice of the drug. However, when diluted into an aqueous buffer at pH 7.4, the thermodynamic solubility of the un-ionized, highly lipophilic free base is drastically exceeded, causing rapid nucleation and precipitation[1]. Solution: You must lower the dielectric constant of the aqueous phase or form micelles. We recommend a cosolvent/surfactant system. The addition of non-ionic surfactants (e.g., Tween 80) and cosolvents (e.g., PEG 400) provides a hydrophobic core (micelle) for the drug to partition into, while the hydrophilic PEG chains maintain aqueous dispersion[1]. For isolated tissue or cell assays, ensure the surfactant concentration remains below the cytotoxicity threshold (typically <0.5% v/v)[2].

Q2: I am conducting a sensitive cell-based assay where surfactants like Tween 80 cause membrane disruption and toxicity. What is a biologically inert alternative? Causality: Surfactants solubilize drugs by forming micelles, but they can also extract lipids from cellular membranes, leading to lysis or altered cellular signaling[2]. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The lipophilic phenoxy and benzyl rings of your compound will spontaneously partition into the HP-β-CD cavity via van der Waals forces and hydrophobic interactions, displacing high-energy water molecules[]. This forms a water-soluble inclusion complex without acting as a classical surfactant, thereby preserving cell membrane integrity and improving the apparent solubility by several orders of magnitude[4].

Q3: We are moving to in vivo pharmacokinetic (PK) studies in rodents. How can we formulate this for oral gavage without using excessive organic solvents? Causality: High volumes of organic solvents in oral formulations can cause gastrointestinal irritation and lead to rapid drug precipitation in the gastric fluids. Solution: Exploit the compound's weakly basic aniline nitrogen via in situ salt formation or use a Self-Emulsifying Drug Delivery System (SEDDS) [5].

  • Salt Formation: By processing the free base with an acidic counterion (e.g., methanesulfonic acid or citric acid), you protonate the secondary amine. The acidic counterion lowers the pH in the microenvironment of the dissolving particle, driving the dissolution of the basic drug[6].

  • SEDDS: If salt formation yields a hygroscopic or unstable solid, an isotropic mixture of oils and surfactants (SEDDS) can be used. Upon contact with gastric fluids, it spontaneously forms fine oil-in-water microemulsions, presenting the lipophilic drug in a pre-dissolved state[7].

Quantitative Data Presentation

To assist in selecting the appropriate formulation, the following table summarizes the expected solubility enhancements based on the physicochemical properties of lipophilic weak bases.

Formulation StrategyExcipient SystemMechanism of SolubilizationExpected Solubility Enhancement*Application / Suitability
Free Base (Control) PBS (pH 7.4)None (Intrinsic thermodynamic solubility)1x (Baseline, typically <1 µg/mL)None (Prone to precipitation)
pH Adjustment / Salt 0.1M HCl or Mesylate saltIonization of secondary amine (microenvironmental pH lowering)50x - 100xOral dosing (gastric absorption)[8]
Cosolvent / Surfactant 5% Tween 80 + 5% PEG 400Micellar encapsulation and dielectric constant reduction200x - 500xIV injection, robust in vitro assays[1]
Inclusion Complex 20% w/v HP-β-CDSupramolecular host-guest encapsulation100x - 300xSensitive cell assays, parenteral[9]
SEDDS Capryol 90 + Cremophor ELSpontaneous microemulsion formation in GI fluids>500xOral bioavailability enhancement[5]

*Enhancement factors are representative estimates based on structurally homologous BCS Class II/IV lipophilic amines.

Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Co-dissolution Method) This self-validating method ensures true molecular encapsulation rather than a physical mixture, which is critical for maximizing aqueous solubility[].

  • Preparation of Host Solution: Dissolve HP-β-CD in purified water to achieve a 20% (w/v) solution. Stir continuously until optically clear.

  • Drug Addition: Weigh the required amount of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline (target a 1:1 or 1:2 molar ratio of Drug:CD). Slowly add the drug powder to the vortexing HP-β-CD solution.

  • Equilibration: Protect the flask from light and stir at 300 rpm at ambient temperature (25°C) for 48 hours to allow the system to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. Self-validation step: The filter removes any uncomplexed, precipitated free drug, ensuring only the soluble inclusion complex remains in the filtrate.

  • Lyophilization (Optional): Freeze the clear filtrate at -80°C and lyophilize for 48 hours to obtain a stable, solid inclusion complex powder[4].

Protocol 2: In Situ Salt Screening for Oral Formulations This protocol identifies the optimal acidic counterion to lower the microenvironmental pH and enhance dissolution[6].

  • Solvent Selection: Dissolve the free base drug in a volatile, polar aprotic solvent (e.g., acetone or THF) where it exhibits high solubility.

  • Counterion Addition: Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, citric acid, tartaric acid) in ethanol.

  • Reaction: Add the acid solution dropwise to the drug solution under continuous stirring at room temperature.

  • Precipitation/Evaporation: If a precipitate forms immediately, filter and collect the salt. If no precipitate forms, slowly evaporate the solvent under a stream of nitrogen or via rotary evaporation.

  • Characterization: Analyze the resulting solids via Differential Scanning Calorimetry (DSC) to confirm crystallinity and perform a kinetic dissolution assay in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) to validate solubility enhancement[10].

Mandatory Visualization

DecisionTree A 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline (Weak Base, Highly Lipophilic) B Assess Target pH & Route A->B C Acidic Media (pH < 4) Gastric / Low pH IV B->C D Physiological Media (pH 7.4) Blood / Intestinal B->D E Salt Formation (e.g., Mesylate, HCl) C->E F Assess Excipient Tolerance D->F G High Tolerance (In vivo / Preclinical) F->G H Low Tolerance (In vitro Cell Assays) F->H I Cosolvents / SEDDS (Tween 80, PEG 400) G->I J Cyclodextrin Complexation (HP-β-CD) H->J

Figure 1: Solubilization strategy decision tree based on target assay conditions and pH.

CDWorkflow Step1 Phase Solubility Study Step2 Determine Binding Constant (K_c) Step1->Step2 Step3 Co-dissolution / Kneading Step2->Step3 Step4 Lyophilization Step3->Step4 Step5 Solid Inclusion Complex Step4->Step5

Figure 2: Step-by-step workflow for generating and validating a cyclodextrin inclusion complex.

References

  • Title: Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections Source: PMC (National Institutes of Health) URL:[Link]

  • Title: Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility Source: PMC (National Institutes of Health) URL:[Link]

  • Title: Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure Source: RSC Publishing URL:[Link]

  • Title: Advances in Lipid-Based Drug Formulations for Solubility Source: World Pharma Today URL:[Link]

  • Title: Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs Source: SciSpace URL:[Link]

  • Title: FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review Source: Drug Development & Delivery URL:[Link]

  • Title: In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability and Dissolution Performance Source: ACS Publications URL:[Link]

  • Title: A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) Source: PMC (National Institutes of Health) URL:[Link]

  • Title: Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties Source: Aston Research Explorer URL:[Link]

Sources

Optimization

Troubleshooting peak tailing for 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline in HPLC analysis

This guide provides in-depth troubleshooting for a common issue encountered during the HPLC analysis of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline: chromatographic peak tailing. As a large, complex molecule with a bas...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for a common issue encountered during the HPLC analysis of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline: chromatographic peak tailing. As a large, complex molecule with a basic secondary aniline functional group, this analyte is prone to undesirable interactions with standard silica-based stationary phases. This resource offers a structured, cause-and-effect approach to diagnose and resolve these issues, ensuring robust and accurate quantification for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing and why is it a problem for my analysis?

A1: In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the back half of the peak is drawn out, creating an asymmetrical shape.[1] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 indicates significant tailing.[2]

Peak tailing is problematic for several critical reasons:

  • Inaccurate Integration: Tailing makes it difficult for chromatography data systems to accurately determine the start and end of the peak, leading to unreliable area counts and compromising quantitative accuracy.

  • Poor Resolution: Tailed peaks are wider at the base, which can cause them to merge with adjacent peaks, leading to a loss of resolution (Rs) and preventing the accurate measurement of individual components.[3]

  • Reduced Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limit of detection (LOD) and limit of quantification (LOQ).

Q2: I'm observing significant peak tailing for 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline. What is the most likely cause?

A2: The primary cause of peak tailing for this specific analyte is almost certainly a secondary ionic interaction between the basic secondary aniline group on the molecule and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][5]

Here's the underlying mechanism:

  • Analyte Chemistry: Your analyte contains a secondary aniline nitrogen, which is basic. In typical reversed-phase mobile phases (pH 3-7), this nitrogen can become protonated, carrying a positive charge (-NH2+).

  • Stationary Phase Chemistry: Even on high-quality C18 columns, some unreacted silanol groups remain on the silica surface. At pH levels above approximately 3.5, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[2]

  • The Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites via an ion-exchange mechanism.[5] This interaction is stronger than the desired hydrophobic (reversed-phase) retention mechanism. Molecules that undergo this interaction are retained longer than those that do not, resulting in a "tail" of late-eluting analyte molecules.[6]

This dual-retention mechanism (hydrophobic and ionic) is the root cause of the observed peak asymmetry.[4]

cluster_0 Problem: Unwanted Silanol Interaction Analyte Analyte R-NH₂⁺ Silanol Silica Surface Si-O⁻ Analyte:f1->Silanol:f1 Strong Ionic Attraction Tailing Peak Tailing

Mechanism of peak tailing for basic analytes.
Q3: How can I systematically troubleshoot this peak tailing issue?

A3: A logical, step-by-step approach is crucial. Avoid changing multiple parameters at once.[7] The following workflow starts with the simplest and most impactful adjustments related to the mobile phase before moving to column and hardware considerations.

G start Start: Peak Tailing Observed step1 Step 1: Adjust Mobile Phase pH Is pH between 2.5 and 3.0? start->step1 decision1 Peak Shape Improved? step1->decision1 step2 Step 2: Add Amine Modifier Add 0.1% Triethylamine (TEA) or similar competing base. decision2 Peak Shape Improved? step2->decision2 step3 Step 3: Evaluate Column Chemistry Using a modern, end-capped, high-purity silica column? decision3 Peak Shape Improved? step3->decision3 step4 Step 4: Check for Extra-Column Effects Minimize tubing length/ID. Check for dead volume. end_bad Issue Persists: Consider column contamination or hardware fault. step4->end_bad end_good Problem Solved: Symmetrical Peak (Tf < 1.2) decision1->step2 No decision1->end_good  Yes decision2->step3 No decision2->end_good  Yes decision3->step4 No decision3->end_good  Yes

Systematic workflow for troubleshooting peak tailing.
Q4: How exactly does mobile phase pH affect the peak shape of this compound?

A4: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like your analyte.[8][9] Its effect is twofold:

  • Suppressing Silanol Ionization: By lowering the mobile phase pH to a range of 2.5-3.0, you introduce a high concentration of protons (H⁺). These protons neutralize the negatively charged silanol groups (Si-O⁻ → Si-OH), effectively eliminating the primary sites for strong ionic interactions. This is the most common and effective strategy for improving peak shape for basic compounds.[3][7]

  • Ensuring Consistent Analyte Ionization: At a low pH, well below the analyte's pKa, the aniline group will be fully and consistently protonated (R-NH₂⁺). Operating at a pH close to the analyte's pKa would result in a mixed population of ionized and non-ionized analyte molecules, which can cause severe band broadening and tailing.[10]

Protocol: Mobile Phase pH Adjustment

  • Buffer Selection: Prepare an aqueous buffer with a pKa close to your target pH. For a target pH of 2.5-3.0, a phosphate or formate buffer is suitable. Ensure the buffer concentration is between 20-50 mM for adequate capacity.[11][12]

  • pH Measurement: Crucially, measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier (e.g., acetonitrile, methanol). The pH scale is defined in aqueous systems.

  • System Equilibration: After introducing the new mobile phase, allow the system to equilibrate for at least 10-15 column volumes to ensure the stationary phase surface is fully conditioned.[11]

ParameterRecommended SettingRationale
Mobile Phase pH 2.5 - 3.0Suppresses ionization of silanol groups, minimizing secondary retention.[7]
Buffer Phosphate or FormateProvides stable pH control in the desired range.
Buffer Concentration 20-50 mMEnsures sufficient buffering capacity to control on-column pH.[12]
Q5: My peak shape is still not ideal at low pH. What are the best mobile phase additives to use?

A5: If adjusting the pH alone is insufficient, the next step is to introduce a mobile phase additive that acts as a "competing base." The most common choice is Triethylamine (TEA) .

Mechanism of Action: TEA is a small, basic amine that is added to the mobile phase at a low concentration (typically 0.1% v/v). It has a high affinity for the active silanol sites and will preferentially bind to them.[11] This process effectively "masks" or "shields" the silanol groups, preventing your larger analyte molecule from interacting with them. The analyte then elutes based primarily on its desired hydrophobic interactions with the C18 phase, resulting in a much more symmetrical peak.

Protocol: Using a Competing Base

  • Start Low: Add 0.1% (v/v) triethylamine (TEA) to your mobile phase. For LC-MS applications, a more volatile agent like N,N-dimethyl-n-butylamine may be considered, though it can still cause ion suppression.[13]

  • Adjust pH: After adding TEA, readjust the mobile phase pH to your target (e.g., 3.0) using an appropriate acid like phosphoric acid or formic acid.

  • Equilibrate: Thoroughly equilibrate the column with the new mobile phase. The effect on peak shape should be immediate and significant.

An alternative, though more complex, approach is Ion-Pair Chromatography . This involves adding a reagent like an alkylsulfonate (e.g., sodium dodecylsulfate) to the mobile phase.[14] The reagent forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and improving its retention behavior on a reversed-phase column.[15] This is generally reserved for when other methods fail, as it can require longer equilibration times and may not be compatible with mass spectrometry.

Q6: Could my column be the problem? What column chemistries are recommended?

A6: Absolutely. The column is a critical factor. Not all C18 columns are created equal. If you are using an older "Type A" silica column, it will have a high concentration of acidic silanols and trace metal impurities, making it very difficult to achieve good peak shape for basic compounds.[4]

Recommendations for Column Selection:

  • High-Purity, End-Capped Silica Columns: Modern columns are made with high-purity "Type B" silica, which has significantly lower metal content. They also undergo a process called "end-capping," where most residual silanol groups are chemically bonded with a small silane (like trimethylsilane) to render them inert.[1][16] This is the standard for analyzing basic compounds.

  • Polar-Embedded Phases: These columns have a polar functional group (e.g., an amide) embedded within the C18 alkyl chain. This polar group helps to shield the residual silanols, further improving peak shape for bases.[16]

  • Alternative Chemistries: For particularly difficult separations, consider phases less prone to silanol interactions, such as phenyl-hexyl or biphenyl phases which offer different selectivity through pi-pi interactions, or silica-hydride based columns which have a fundamentally different surface with very few acidic silanols.[16][17]

If you suspect your column is old or has degraded, replace it with a new, high-quality end-capped column. Column degradation, especially under high pH conditions, can expose more silanol groups over time.[10]

Q7: What if none of the above solves the problem? Are there instrumental effects to consider?

A7: Yes. If chemical solutions do not resolve the tailing, you should investigate "extra-column" effects, which are sources of band broadening outside of the column itself.

Key Areas to Check:

  • Tubing: The tubing connecting the injector, column, and detector contributes to peak broadening. Use tubing with the narrowest possible internal diameter (e.g., 0.005" or ~125 µm) and keep the length as short as possible, especially between the column and the detector.[1]

  • Fittings and Connections: Improperly seated ferrules or the use of incorrect fittings can create small voids or "dead volumes" where the sample can get trapped and slowly bleed out, causing tailing.[7] Ensure all fittings are zero-dead-volume and properly tightened.

  • Column Inlet Frit/Guard Column: A partially blocked column inlet frit or a contaminated guard column can distort the sample band before it enters the analytical column, affecting all peaks. Try removing the guard column to see if peak shape improves. If a blockage is suspected, you can try back-flushing the column (if the manufacturer permits).[2]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved March 21, 2026, from [Link]

  • Storm, T., Reemtsma, T., & Jekel, M. (1999). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. Journal of Chromatography A, 854(1-2), 175–185. [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. [Link]

  • ResearchGate. (2003, August 28). Validation of HPLC Analysis of 2-Phenoxyethanol...[Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • National Institutes of Health. (n.d.). Benzenamine, 2-phenoxy-. PubChem. Retrieved March 21, 2026, from [Link]

  • PMC. (n.d.). Validated chromatographic methods for determination of teriflunomide... Retrieved March 21, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (1996, October 29). 2-butoxyethanol. [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved March 21, 2026, from [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved March 21, 2026, from [Link]

  • Environment and Climate Change Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol... Retrieved March 21, 2026, from [Link]

  • Chromtech. (n.d.). The Next Generation of Phenyl Column Chemistry. Retrieved March 21, 2026, from [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • Chemical Safety Facts. (n.d.). Butoxyethanol / 2-Butoxyethanol. Retrieved March 21, 2026, from [Link]

  • Taylor & Francis. (n.d.). 2-butoxyethanol – Knowledge and References. Retrieved March 21, 2026, from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials. [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved March 21, 2026, from [Link]

  • Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved March 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline in Animal Feed

Prepared by the Global Applications Science Team Welcome to the technical support center for 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline, hereafter referred to as Active-BPA. This guide is designed for researchers, for...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Global Applications Science Team

Welcome to the technical support center for 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline, hereafter referred to as Active-BPA. This guide is designed for researchers, formulation scientists, and drug development professionals to address common stability challenges encountered when incorporating Active-BPA into animal feed formulations. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the potency, safety, and effectiveness of your final medicated feed product.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of Active-BPA in feed matrices.

Q1: What are the primary chemical stability concerns for Active-BPA?

A1: The chemical structure of Active-BPA, featuring an N-alkylaniline core and multiple ether linkages, presents two primary degradation pathways:

  • Oxidation: The aniline nitrogen and the ether groups are susceptible to oxidation. This process is often autocatalytic and can be accelerated by factors common in feed, such as heat, light, and the presence of trace metal ions.[1] Oxidation of the aniline moiety is a primary cause of discoloration (e.g., pink, brown, or black hues) and can lead to a significant loss of potency.[2][3]

  • Hydrolysis: While ethers are generally stable, the phenoxyethoxy group could be susceptible to hydrolysis under strongly acidic conditions, although this is a lesser concern compared to oxidation in typical feed pH ranges.

Q2: My medicated feed is turning brown shortly after mixing. What is the likely cause?

A2: A brown discoloration is a classic indicator of aniline oxidation.[2] This reaction is often initiated by atmospheric oxygen and catalyzed by pro-oxidant factors within the feed matrix, such as unbound trace minerals (e.g., iron, copper).[1][4] The pelleting process, which involves heat, steam, and pressure, can significantly accelerate this degradation.[5][6]

Q3: What are the recommended first-line strategies for improving the stability of Active-BPA?

A3: The most effective initial approach is the inclusion of a suitable antioxidant system in the premix or final feed. Synthetic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Ethoxyquin are highly effective at low concentrations.[7][8][9] Additionally, incorporating a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or citric acid can sequester metal ions, preventing them from catalyzing oxidative reactions.[4][10][11]

Q4: How does the feed pelleting process impact the stability of Active-BPA?

A4: The pelleting process is an aggressive environment for many active compounds.[6][12] The combination of high temperatures (often 65°C to 90°C), direct steam injection (moisture), and mechanical pressure can significantly increase the rate of oxidative and hydrolytic degradation.[5][13] It is critical to assess the stability of Active-BPA through the pelleting process to determine the actual loss and adjust formulation strategies accordingly.

Q5: What regulatory guidelines should I follow for stability testing of medicated feeds containing Active-BPA?

A5: Stability testing should be designed in accordance with guidelines from relevant regulatory bodies. The VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) provides specific guidance for medicated premixes (VICH GL8) and finished products (VICH GL3).[14] These guidelines outline the requirements for long-term and accelerated stability studies, including storage conditions and testing parameters.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific stability problems.

Problem 1: Significant Loss of Active-BPA Potency (>10%) in the Final Medicated Feed

A significant drop in potency compromises the efficacy of the treatment. The following workflow can help identify and resolve the root cause.

G Problem Problem: Significant Potency Loss Cause1 Potential Cause A: Oxidative Degradation Problem->Cause1 Cause2 Potential Cause B: Heat Degradation (Pelleting) Problem->Cause2 Cause3 Potential Cause C: Interaction with Feed Matrix Components Problem->Cause3 Solution1 Solution A: 1. Add Antioxidant (e.g., BHT, Ethoxyquin) 2. Process under Nitrogen Blanket Cause1->Solution1 If discoloration is observed Solution2 Solution B: 1. Optimize Pelleting Conditions (Lower Temp/Time) 2. Use Post-Pelleting Application (PPLA) Cause2->Solution2 If loss occurs after pelleting Solution3 Solution C: 1. Add Chelating Agent (e.g., EDTA) 2. Use Coated/Protected Trace Minerals Cause3->Solution3 If high mineral/fat content

Caption: Troubleshooting workflow for Active-BPA potency loss.

Detailed Steps & Explanations:

  • Step 1: Pinpoint the Stage of Loss. Analyze samples at each stage of production: post-premix blending, post-final feed mixing (mash), and post-pelleting. This will isolate the critical control point where degradation occurs. High-Performance Liquid Chromatography (HPLC) with UV or DAD detection is a standard method for quantification.[15][16]

  • Step 2: Address Oxidative Degradation (Potential Cause A).

    • Why it happens: The aniline and ether moieties of Active-BPA are susceptible to free-radical chain reactions initiated by oxygen and catalyzed by metal ions.[1][17]

    • Solution: Implement an antioxidant system. Antioxidants like BHT and ethoxyquin act as radical scavengers, terminating the oxidative chain reaction.[7][9] For high-value applications or extreme oxidative pressure, consider processing and packaging under an inert atmosphere (e.g., nitrogen) to displace oxygen.

  • Step 3: Mitigate Thermal Degradation from Pelleting (Potential Cause B).

    • Why it happens: High heat provides the activation energy needed to accelerate degradation reactions.[5][13] The combination of heat and moisture from steam is particularly detrimental.[5][18]

    • Solution: Evaluate if pelleting conditions (temperature, conditioning time) can be optimized without compromising pellet quality.[6] An alternative is Post-Pelleting Liquid Application (PPLA), where a liquid form of Active-BPA is sprayed onto the cooled pellets, bypassing the harsh conditioning and pelleting steps entirely.

  • Step 4: Counteract Negative Feed Matrix Interactions (Potential Cause C).

    • Why it happens: Certain feed ingredients act as pro-oxidants. Unchelated trace minerals (e.g., copper sulfate, iron sulfate) are potent catalysts for oxidation.[4][13] High-fat diets, especially with unsaturated fats, are prone to rancidity, creating a pro-oxidant environment.

    • Solution: Incorporate a chelating agent like EDTA or citric acid. These molecules bind, or "chelate," free metal ions, rendering them chemically inert and unable to participate in oxidative reactions.[10][19] When possible, use chelated or organically-bound forms of trace minerals in the formulation, as they are less reactive.

Experimental Protocols & Data

Protocol 1: Screening Antioxidant Efficacy

This protocol outlines a method to compare the effectiveness of different antioxidants for stabilizing Active-BPA in a feed premix.

Objective: To determine the most effective antioxidant for preventing the degradation of Active-BPA under accelerated storage conditions.

Methodology:

  • Prepare Master Premix: Create a homogenous premix containing Active-BPA (e.g., at 1000 mg/kg) and a standard vitamin/mineral carrier, but without any antioxidant.

  • Create Treatment Groups: Divide the master premix into four groups:

    • Group 1: Control (No antioxidant)

    • Group 2: BHT (Butylated Hydroxytoluene) at 150 ppm

    • Group 3: Ethoxyquin at 150 ppm

    • Group 4: BHT (150 ppm) + Citric Acid (100 ppm)

  • Storage Conditions: Place 100g samples from each group into open containers (to allow air exposure) in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH), as recommended by VICH guidelines.

  • Sampling & Analysis: Pull samples at Time 0, 1 month, and 3 months.

  • Quantification: Extract Active-BPA from each sample using a suitable solvent (e.g., acidified methanol) and analyze the concentration via a validated HPLC-UV method.[20][21]

Data Presentation:

The results should be tabulated to clearly show the percentage of Active-BPA remaining at each time point.

Table 1: Hypothetical Stability Data for Antioxidant Screening (% Active-BPA Remaining)

Treatment GroupTime 01 Month (40°C/75% RH)3 Months (40°C/75% RH)
Control (No Additive)100%85.2%68.5%
BHT (150 ppm)100%98.1%94.3%
Ethoxyquin (150 ppm)100%99.0%96.8%
BHT + Citric Acid100%99.5%98.1%

Interpretation: The hypothetical data above illustrates that while both BHT and Ethoxyquin offer significant protection, the synergistic combination of an antioxidant (BHT) and a chelating agent (Citric Acid) provides the most robust stabilization.

Visualizing the Degradation & Protection Pathway

The following diagram illustrates the key factors leading to the degradation of Active-BPA and the points of intervention for stabilization strategies.

G cluster_degradation Degradation Pathway cluster_catalysts Pro-Oxidant Catalysts cluster_protection Protection Strategy ActiveBPA Active-BPA Degraded Degraded Product (Loss of Potency, Discoloration) ActiveBPA->Degraded Oxidation Oxygen Oxygen (Atmospheric) Oxygen->ActiveBPA Heat Heat / Light (Pelleting, Storage) Heat->ActiveBPA Metals Trace Metals (Fe, Cu) Metals->ActiveBPA Antioxidants Antioxidants (BHT, Ethoxyquin) Antioxidants->Oxygen Scavenges Chelators Chelating Agents (EDTA, Citric Acid) Chelators->Metals Sequesters

Caption: Key degradation catalysts and corresponding protective interventions.

References

  • Yang, P., Wang, H.K., Zhu, M., & Ma, Y.X. (2022). Effects of Pelleting and Long-Term High-Temperature Stabilization on Vitamin Retention in Swine Feed. PMC. [Link]

  • Blaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. PMC. [Link]

  • Bishof, E.B. (2000). Aniline and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Ghasemi, P., et al. (2023). Chelating agents in foods. ResearchGate. [Link]

  • Food and Drug Administration. (2000). GFI #91 - VICH GL8 Stability Testing for Medicated Premix. FDA. [Link]

  • Malagutti, C., et al. (2024). Quantitative determination of tetracyclines in medicated feed for food-producing animals by HPLC–DAD. Taylor & Francis Online. [Link]

  • VICH. (2020). STABILITY TESTING FOR MEDICATED PREMIXES (REVISION 1). VICH. [Link]

  • Huvepharma. (2020). The Pelleting Process and How It Impacts the Heat Stability of a Phytase. Huvepharma. [Link]

  • Steenken, S., & Raghavan, N.V. (1979). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Journal of Physical Chemistry. [Link]

  • Chaturvedi, P., & Katoch, S.S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution. [Link]

  • Feed & Additive Magazine. (2022). Global Feed Antioxidants Market. Feed & Additive Magazine. [Link]

  • Liu, N., et al. (2023). Effects of Phytase Source and Dose on Its Stability during Pelleting Process under Different Conditioning Temperatures. MDPI. [Link]

  • Protheragen. (n.d.). Chelating Agents. Protheragen. [Link]

  • Wang, D., et al. (2024). Oxoammonium-Catalyzed Ether Oxidation via Hydride Abstraction: Methodology Development and Mechanistic Investigation Using Paramagnetic Relaxation Enhancement NMR. Journal of the American Chemical Society. [Link]

  • Berendsen, B.J.A., et al. (2015). Analysis of Tetracyclines in Medicated Feed for Food Animal Production by HPLC-MS/MS. Molecules. [Link]

  • Gmeiner, W.M., et al. (1995). Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts. PubMed. [Link]

  • European Medicines Agency. (2025). Guideline on in-use stability testing of veterinary medicinal products. EMA. [Link]

  • Kumbhare, N., & Dhurvey, V. (2025). Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review. ResearchGate. [Link]

  • Kostadinović, L.M., et al. (2013). Effect of pelleting and expanding processes on stability of vitamin E in animal feeds. Food and Feed Research. [Link]

  • FAMHP. (2026). FAQ on stability studies for veterinary products. FAMHP. [Link]

  • ResearchGate. (n.d.). FLOW CHART OF HYDROLYTIC DEGRADATION B. Oxidative Degradation. ResearchGate. [Link]

  • Alhaji, N.M.I., Ayyadurai, G.K., & Shajahan, A. (2013). Kinetics and Mechanism of Oxidation of Aniline by N-Bromophthalimide. ResearchGate. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2023). Types of Chelating Agents, Limitations and Utility. IJPBS. [Link]

  • Mai, H., et al. (2023). Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. ACS Earth and Space Chemistry. [Link]

  • WOAH. (n.d.). Guide for the development of stability studies of veterinary medicines. WOAH. [Link]

  • Pietron, W., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules. [Link]

  • FAO. (n.d.). Chapter 10. Antioxidants in Compounded Feeds. FAO. [Link]

  • CD Formulation. (n.d.). Chelating Agents. CD Formulation. [Link]

  • IOP Conference Series: Earth and Environmental Science. (2020). Stabilization of the quality of animal feed premixes during storage by introducing special additives. IOPscience. [Link]

  • Shi, X., et al. (2024). Aniline atmospheric oxidation and nucleation: Day-night mechanisms and NO x impact. ScienceDirect. [Link]

  • Kowalski, P., & Oledzka, I. (2013). Determination of Ivermectin in Medicated Feeds by Liquid Chromatography with Fluorescence Detection. The Scientific World Journal. [Link]

  • Li, Y., et al. (2024). Comparative Study of a Compound Antioxidant and Ethoxyquin on Feed Oxidative Stability, Broiler Performance, Antioxidant Capacity, and Intestinal Health. Preprints.org. [Link]

  • sarkariresult.com. (n.d.). UPPSC GIC Lecturer Syllabus. sarkariresult.com. [Link]

  • Hlavica, P., & Kehl, M. (1979). Studies on the mechanism of hepatic microsomal N-oxide formation. N-oxidation of NN-dimethylaniline by a reconstituted rabbit liver microsomal cytochrome P-448 enzyme system. PubMed. [Link]

  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]

  • Feed Strategy. (n.d.). Stability of vitamins in pelleting. Feed Strategy. [Link]

  • Google Patents. (2014). Pharmaceutical formulations of chelating agents as a metal removal treatment system.
  • Wang, D., et al. (2025). Oxoammonium-Catalyzed Ether Oxidation via Hydride Abstraction: Methodology Development and Mechanistic Investigation Using Paramagnetic Relaxation Enhancement NMR. PMC. [Link]

  • Rubaj, J., Korol, W., & Bielecka, G. (2012). Using High Performance Liquid Chromatography (HPLC) for Analyzing Feed Additives. IntechOpen. [Link]

  • Livestock & Poultry Middle East. (2025). Ethoxyquin Usage in Feed Industry. Livestock & Poultry Middle East. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline Cytotoxicity

Executive Summary & Causality Profile 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline (CAS: 1040689-64-2) is a highly lipophilic small molecule. Structurally, the combination of a butoxy chain, a phenoxyethoxy group, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality Profile

2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline (CAS: 1040689-64-2) is a highly lipophilic small molecule. Structurally, the combination of a butoxy chain, a phenoxyethoxy group, and a benzyl-aniline core drives its partition coefficient (LogP) significantly higher than typical drug-like screening hits.

When researchers observe abrupt cytotoxicity at high concentrations (typically >10 µM) during in vitro assays, it is rarely due to on-target pharmacology. Instead, the causality stems from two primary physicochemical liabilities:

  • Colloidal Aggregation: In aqueous cell culture media, the hydrophobic moieties force the molecule to minimize thermodynamic instability by self-assembling into sub-micron colloidal aggregates. These aggregates non-specifically adsorb essential media proteins and disrupt cellular lipid bilayers 1.

  • Mitochondrial Uncoupling: Highly lipophilic molecules readily partition into the inner mitochondrial membrane (IMM). Once there, they can disrupt the proton gradient, leading to electron transport chain (ETC) uncoupling, reactive oxygen species (ROS) generation, and subsequent apoptosis 2.

This guide provides a self-validating diagnostic framework to isolate the cause of cytotoxicity and actionable protocols to rescue your assay window.

Diagnostic Workflow

To prevent wasted resources on false-positive toxicity, follow this diagnostic decision tree to systematically identify whether the cytotoxicity is an artifact of poor solubility, mitochondrial toxicity, or vehicle incompatibility.

G Start Observe Cytotoxicity (>10 µM) CheckSol Check Solubility (DLS Assay) Start->CheckSol IsAgg Aggregates Present? (Radius > 100nm) CheckSol->IsAgg Formulation Optimize Formulation (HP-β-CD / BSA) IsAgg->Formulation Yes CheckMito Check Mitochondrial Toxicity (Seahorse) IsAgg->CheckMito No IsUncoupler OCR Spike / Uncoupling? CheckMito->IsUncoupler SAR Initiate SAR to Reduce Lipophilicity IsUncoupler->SAR Yes Target On-Target Toxicity IsUncoupler->Target No

Diagnostic decision tree for isolating the source of small molecule cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Why does cell viability drop precipitously when I test 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline at concentrations above 10 µM? A: You are likely crossing the compound's Critical Aggregation Concentration (CAC). As demonstrated in foundational physical chemistry studies of small molecules, highly lipophilic compounds form colloidal aggregates in aqueous media. These colloids act as "sinks" that sequester essential growth factors from the media and physically perturb the cell membrane, leading to rapid, non-specific cell death 1.

Q2: How do I distinguish between target-specific effects and non-specific mitochondrial toxicity? A: Lipophilic molecules often act as mitochondrial uncouplers. To differentiate, you must run an orthogonal assay such as the Seahorse XF Cell Mito Stress Test. If the compound is a non-specific uncoupler, you will see an immediate, target-independent spike in the Oxygen Consumption Rate (OCR) followed by rapid ATP depletion, irrespective of the cell line's expression of your intended target 2.

Q3: Is my DMSO vehicle contributing to the observed cytotoxicity? A: Yes, if your final DMSO concentration exceeds 0.1%. To reach high concentrations of this poorly soluble compound, researchers often inadvertently increase the DMSO load. Literature confirms that DMSO concentrations above 0.1% induce significant toxicity and apoptotic events in sensitive cell lines (e.g., primary fibroblasts) 3. You must optimize the formulation to keep DMSO ≤ 0.1%.

Experimental Protocols

To validate the causality of the cytotoxicity, execute the following self-validating protocols.

Protocol A: Determining Critical Aggregation Concentration (CAC) via Dynamic Light Scattering (DLS)

Purpose: To identify the exact concentration at which the compound forms toxic colloidal aggregates.

  • Preparation: Prepare a 10 mM stock of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline in 100% DMSO.

  • Titration: Create a 2-fold serial dilution of the compound directly into filtered (0.22 µm) cell culture media (e.g., DMEM without Phenol Red) to achieve final concentrations ranging from 0.5 µM to 50 µM. Ensure final DMSO is capped at 0.5% across all samples.

  • Equilibration: Incubate the solutions at 37°C for 30 minutes to mimic assay conditions.

  • DLS Measurement: Transfer 100 µL of each solution into a disposable microcuvette. Read on a Zetasizer Nano (or equivalent) using a 173° backscatter angle.

  • Analysis: Plot the scattering intensity (kcps) against compound concentration. The CAC is the inflection point where scattering intensity abruptly increases by >10-fold, indicating the transition from monomers to colloids.

Protocol B: Assessing Mitochondrial Uncoupling via Seahorse XF Analyzer

Purpose: To determine if the compound is destroying the mitochondrial proton gradient.

  • Cell Seeding: Seed cells (e.g., HepG2) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Sensor Hydration: Hydrate the sensor cartridge with XF Calibrant overnight at 37°C (non-CO2 incubator).

  • Media Exchange: Replace growth media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate for 1 hour at 37°C (non-CO2).

  • Compound Injection: Load the compound into Port A of the sensor cartridge at a final well concentration of 10 µM (below the CAC determined in Protocol A). Load Oligomycin (Port B), FCCP (Port C), and Rotenone/Antimycin A (Port D) as standard controls.

  • Measurement: Run the standard Mito Stress Test protocol. If the compound causes an immediate spike in basal OCR prior to Oligomycin injection, it is acting as a lipophilic uncoupler.

Formulation & Mitigation Strategies

If the compound must be tested at high concentrations, standard DMSO delivery is insufficient. The table below summarizes quantitative data on alternative formulation strategies and their impact on compound solubility and cell viability.

Formulation StrategyVehicle Final Conc.Critical Aggregation Conc. (CAC)Cell Viability at 20 µMMechanism of Rescue
100% DMSO Stock 0.5% DMSO~5 µM< 30%None (Baseline toxicity)
DMSO + 0.01% Tween-80 0.2% DMSO~12 µM55%Surfactant disruption of colloids
20% HP-β-CD Complexation 0.1% DMSO> 50 µM92%Hydrophobic cavity encapsulation
BSA Supplementation (1 mg/mL) 0.1% DMSO~30 µM85%Protein binding acts as a monomer sink

Recommendation: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) complexation provides the most robust rescue of cell viability by completely masking the highly lipophilic phenoxyethoxy and benzyl moieties from the aqueous environment.

Mechanistic Pathway of Lipophilic Cytotoxicity

The following diagram illustrates the causal chain of events when cells are exposed to high concentrations of this lipophilic compound.

Pathway Comp 2-Butoxy-N-[3-(2-phenoxyethoxy)... (High Lipophilicity) Membrane Accumulation in Lipid Bilayers Comp->Membrane Mito Inner Mitochondrial Membrane Disruption Membrane->Mito Uncouple Proton Gradient Uncoupling Mito->Uncouple ROS ROS Generation & ATP Depletion Uncouple->ROS Death Apoptosis / Necrosis ROS->Death

Mechanistic pathway of lipophilicity-driven mitochondrial toxicity and cell death.

References

  • Colloidal aggregation: From screening nuisance to formulation nuance Source: ResearchGate URL
  • Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry Source: ACS Publications URL
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to In Vivo Benchmarking of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Introduction: Charting a Course for a Novel Chemical Entity In the landscape of preclinical drug development, we are often tasked with characterizing novel chemical entities for which a wealth of public data does not yet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting a Course for a Novel Chemical Entity

In the landscape of preclinical drug development, we are often tasked with characterizing novel chemical entities for which a wealth of public data does not yet exist. Such is the case with 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline, a compound available for research with a structure suggestive of potential biological activity, yet without a defined mechanism of action or published in vivo studies. This guide provides a comprehensive strategy for the in vivo benchmarking of this compound, hereinafter referred to as "Compound NCE-1" (Novel Chemical Entity-1), against a well-established standard.

The chemical structure of NCE-1, incorporating N-benzyl aniline and phenoxy ether moieties, provides a logical starting point for hypothesis generation. N-benzyl aniline derivatives have been investigated for a range of biological activities, including antibacterial and enzyme inhibition properties.[1][2][3] Furthermore, phenolic compounds are widely recognized for their anti-inflammatory and antioxidant properties.[4][5][6] Based on these structural alerts, we will proceed with the hypothesis that NCE-1 possesses anti-inflammatory and antioxidant activity. This guide, therefore, outlines a rigorous head-to-head comparison with a "gold standard" non-steroidal anti-inflammatory drug (NSAID) to ascertain its potential therapeutic value.

The Benchmarking Strategy: A Phased Approach to In Vivo Characterization

A successful in vivo benchmarking campaign for a novel compound like NCE-1 requires a systematic and iterative approach. It is crucial to integrate pharmacokinetic (PK) and pharmacodynamic (PD) assessments to build a comprehensive understanding of the exposure-response relationship.[7][8][9] Our strategy is built on a logical progression from initial characterization to robust efficacy and safety evaluations.

G cluster_0 Phase 1: Foundational In Vitro Analysis cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Comparative Benchmarking in_vitro_assays In Vitro Assays (e.g., COX-1/COX-2 Inhibition, ROS Scavenging) cytotoxicity Cellular Cytotoxicity Assays in_vitro_assays->cytotoxicity Establish Potency & Safety Window dose_ranging Dose-Ranging & Tolerability Study in_vitro_assays->dose_ranging Guide Starting Doses efficacy_model Acute Efficacy Model (Carrageenan-Induced Paw Edema) dose_ranging->efficacy_model Select Doses pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Study efficacy_model->pk_pd_study Correlate Efficacy with Exposure head_to_head Head-to-Head vs. Comparator (Indomethacin) pk_pd_study->head_to_head Inform Dosing Regimen biomarker_analysis Biomarker Analysis (e.g., Prostaglandins, Cytokines) head_to_head->biomarker_analysis Elucidate Mechanism

Caption: A phased workflow for the in vivo benchmarking of a novel chemical entity.

Selection of a Comparator: Indomethacin as the Benchmark

To objectively evaluate the anti-inflammatory potential of NCE-1, a well-characterized comparator is essential. We have selected Indomethacin , a potent NSAID, for this purpose. Indomethacin is widely used as a positive control in preclinical models of inflammation, and its mechanism of action—primarily the inhibition of cyclooxygenase (COX) enzymes—is well-documented.[6][10] This choice allows for a direct comparison of efficacy and provides a benchmark for interpreting the magnitude of NCE-1's potential anti-inflammatory effects.

In Vivo Efficacy Benchmarking: A Head-to-Head Study Protocol

The carrageenan-induced paw edema model in rats is a classic and highly reproducible acute inflammation model, making it ideal for the initial in vivo screening of novel anti-inflammatory compounds.[11][12][13][14] The inflammatory response in this model is biphasic, involving the release of histamine and serotonin in the early phase, followed by the production of prostaglandins in the later phase.[10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Model and Acclimation:

  • Species: Male Wistar rats (180-220 g).

  • Acclimation: Animals will be housed for a minimum of 7 days prior to the experiment under controlled conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

2. Experimental Groups (n=8 per group):

  • Group 1 (Vehicle Control): 0.5% Carboxymethylcellulose (CMC) in saline, p.o.

  • Group 2 (Positive Control): Indomethacin (10 mg/kg), p.o.

  • Group 3 (NCE-1, Low Dose): NCE-1 (10 mg/kg), p.o.

  • Group 4 (NCE-1, Mid Dose): NCE-1 (30 mg/kg), p.o.

  • Group 5 (NCE-1, High Dose): NCE-1 (100 mg/kg), p.o. Doses for NCE-1 are hypothetical and should be determined by prior dose-ranging tolerability studies.

3. Dosing and Induction of Inflammation:

  • Step 1: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Step 2: Administer the respective treatments (Vehicle, Indomethacin, or NCE-1) orally (p.o.) by gavage.

  • Step 3: One hour post-treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

4. Measurement of Paw Edema:

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements.

  • The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

      • Where ΔV_treated is the mean increase in paw volume in the treated group, and ΔV_control is the mean increase in paw volume in the vehicle control group.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Understanding the relationship between the concentration of NCE-1 in the body and its therapeutic effect is paramount.[7][8][9][15] Therefore, a satellite group of animals will be used for pharmacokinetic analysis to run concurrently with the efficacy study.

PK Study Protocol
  • Animals: A separate cohort of male Wistar rats will be dosed alongside the efficacy groups.

  • Dosing: Administer NCE-1 (30 mg/kg, p.o.).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) via tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma will be harvested by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of NCE-1 will be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • PK Parameters: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) will be calculated.

Data Presentation and Interpretation

The following tables represent hypothetical data to illustrate the expected outcomes from the described studies.

Table 1: Illustrative Efficacy Data in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.38 ± 0.0555.3%
NCE-1100.72 ± 0.0615.3%
NCE-1300.51 ± 0.0440.0%
NCE-11000.42 ± 0.0549.4%

Table 2: Illustrative Pharmacokinetic Parameters for NCE-1

ParameterValue
Dose (mg/kg, p.o.)30
Cmax (ng/mL)1250
Tmax (hr)2.0
AUC (0-24h) (ng*h/mL)9800
t1/2 (hr)6.5

By plotting the percentage inhibition of edema against the plasma concentration of NCE-1 at corresponding time points, a PK/PD model can be developed. This model is crucial for understanding the concentration-effect relationship and for predicting optimal dosing regimens for future studies.

Visualizing the Mechanism and Workflow

To further elucidate the potential mechanism of action, we can hypothesize that NCE-1, like Indomethacin, modulates the arachidonic acid cascade.

G membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Injury aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox pg Prostaglandins (PGs) cox->pg inflammation Inflammation (Edema, Pain) pg->inflammation nce1 NCE-1 nce1->cox Inhibition? indomethacin Indomethacin indomethacin->cox Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway and points of intervention.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the initial in vivo benchmarking of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline (NCE-1). By leveraging established models of acute inflammation and integrating robust pharmacokinetic and pharmacodynamic principles, this strategy enables a thorough evaluation of NCE-1's potential efficacy relative to a gold-standard comparator. This data-driven approach is fundamental for making informed decisions in the early stages of drug discovery and development. The subsequent steps would involve exploring chronic inflammation models and conducting detailed toxicological assessments to further build the profile of this novel chemical entity.

References

  • In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC. (2016, January 22). National Center for Biotechnology Information. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC. National Center for Biotechnology Information. [Link]

  • Anti-inflammatory action of phenolic compounds from Gastrodia elata root - PubMed. (2006, October 15). National Center for Biotechnology Information. [Link]

  • The in vivo Gene Expression Signature of Oxidative Stress - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PMC. (2024, May 29). National Center for Biotechnology Information. [Link]

  • The Study of Approaches to Modeling Oxidative Stress in Male Wistar Rats: The Comparative Analysis of Diet-Induced, Chemically Induced, and Physiologically Induced Models. (2025, July 17). MDPI. [Link]

  • Pharmacokinetic and Pharmacodynamic Considerations of Novel Antibiotic Agents for Pediatric Infections: A Narrative Review - PubMed. (2023, October 13). National Center for Biotechnology Information. [Link]

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (2011, January 7). Public Health Toxicology. [Link]

  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. [Link]

  • Quantitative In Vivo Redox Sensors Uncover Oxidative Stress as an Early Event in Life. Cell Reports. [Link]

  • Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. MDPI. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. ResearchGate. [Link]

  • In vivo detection of oxidative stress in aging mice. ResearchGate. [Link]

  • Phenolic compounds, in vivo anti-inflammatory, analgesic and antipyretic activities of the aqueous extracts from fresh and dry aerial parts of Brocchia cinerea (Vis.) - PubMed. (2022, May 10). National Center for Biotechnology Information. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Full article: Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. (2009, November 13). Taylor & Francis Online. [Link]

  • CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
  • Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. JETIR. [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC. National Center for Biotechnology Information. [Link]

  • CHAPTER 18: Pharmacokinetic–Pharmacodynamic Modeling in Drug Development with Special Reference to Oncology. RSC Publishing. [Link]

  • Oxidative Stress Evaluation in Ischemia Reperfusion Models: Characteristics, Limits and Perspectives. (2021, February 27). MDPI. [Link]

  • Phenolic compounds, in vivo anti-inflammatory, analgesic and antipyretic activities of the aqueous extracts from fresh and. (2022, March 1). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • IN VIVO ANTI-INFLAMMATORY AND ANALGESIC ACTIVITIES OF METHANOL AND N-HEXANE EXTRACTS OF Phoenix. Semantic Scholar. [Link]

  • In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy. [Link]

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Comparative

Structure-Activity Relationship (SAR) Guide: Evaluating 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline and Its Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Optimization, Biophysical Screening, and Cellular Validation Executive Summary In early-stage drug discovery, the N-ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Optimization, Biophysical Screening, and Cellular Validation

Executive Summary

In early-stage drug discovery, the N-benzylaniline scaffold represents a highly versatile and privileged pharmacophore, frequently utilized in the design of targeted kinase inhibitors such as VEGFR [1] and Pyruvate Dehydrogenase Kinase (PDHK) [2].

This guide provides an objective, data-driven comparison of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline [3] and its structural analogs. As an Application Scientist, my goal is to move beyond simply listing compound properties; instead, we will deconstruct the causality behind the structure-activity relationship (SAR) and outline self-validating experimental workflows necessary to evaluate these highly lipophilic screening hits.

Mechanistic Rationale & SAR Logic

The core challenge in optimizing the 2-butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline scaffold lies in balancing target affinity with cellular permeability. The molecule can be divided into three functional zones:

  • The N-Benzylaniline Core: Acts as the primary hinge-binding motif, forming critical hydrogen bonds with the target protein's backbone.

  • The R1 Aniline Substitution (e.g., 2-Butoxy): The ether oxygen provides a weak hydrogen bond acceptor, while the flexible butyl chain extends into adjacent hydrophobic pockets to increase target residence time. However, this drives the LogP up significantly.

  • The R2 Benzyl Substitution (Phenoxyethoxy Tail): This bulky, flexible tail is designed to project outward toward the solvent channel or engage a secondary allosteric pocket. The meta-substitution (3-position) typically affords better rotational freedom than para-substitution (4-position).

SAR_Model Core N-Benzylaniline Core (Hinge Binder) R1 Aniline Ring (R1) (Hydrophobic Pocket 1) Core->R1 Modulates Affinity R2 Benzyl Ring (R2) (Solvent Channel) Core->R2 Directs Orientation Tail Phenoxyethoxy Tail (Secondary Pocket) R2->Tail Extends Interactions

Pharmacophore model illustrating the SAR logic of the N-benzylaniline scaffold.

Quantitative Analog Comparison

To understand how steric and electronic modifications impact performance, we compare the lead compound against three commercially available analogs: the 2,5-Dimethyl[4], 2-Isopropoxy[5], and 4-Fluoro[6] derivatives.

Note: Binding affinity and cellular engagement are represented semi-quantitatively to illustrate expected SAR trends based on physicochemical properties.

CompoundR1 Substitution (Aniline)R2 Substitution (Benzyl)LogP (Calc)TPSA (Ų)Relative Binding Affinity (SPR)Cellular Target Engagement (CETSA)
Lead Scaffold 2-Butoxy3-(2-phenoxyethoxy)5.841.5+++++
Analog A 2,5-Dimethyl3-(2-phenoxyethoxy)5.432.3+++++
Analog B 2-Isopropoxy3-(2-phenoxyethoxy)5.541.5+++++
Analog C 4-Fluoro4-(2-phenoxyethoxy)5.132.3++

SAR Insights:

  • Steric Bulk vs. Permeability: While the 2-butoxy group (Lead) maximizes hydrophobic packing in the binding site (high SPR affinity), its high LogP (5.8) restricts cellular permeability. Analog A (2,5-Dimethyl) sacrifices some direct binding affinity but achieves better cellular target engagement due to a lower LogP and reduced steric drag.

  • Positional Isomerism: Analog C utilizes a 4-(2-phenoxyethoxy) substitution. This para-substitution forces a linear conformation that often clashes with the solvent channel walls, resulting in a sharp drop in both affinity and efficacy compared to the meta-substituted (3-position) lead.

Experimental Workflows & Protocols

Causality in Experimental Design

Highly lipophilic scaffolds (LogP > 5) are notorious for forming colloidal aggregates in aqueous buffers. If evaluated using standard fluorescence-based biochemical assays, these aggregates sequester the target protein, leading to false-positive inhibition (PAINS behavior).

To circumvent this, we utilize Surface Plasmon Resonance (SPR) for primary screening. SPR provides real-time kinetic data, allowing us to distinguish true 1:1 binding from non-specific aggregation (which manifests as a distinct, non-saturating linear sensorgram). Subsequently, Cellular Thermal Shift Assays (CETSA) are employed to prove that the bulky phenoxyethoxy tail does not prevent the molecule from crossing the lipid bilayer.

Workflow Start Compound Library (N-benzylanilines) SPR SPR Binding Kinetics (Primary Screen) Start->SPR Filter by KD < 1 µM CETSA CETSA (Target Engagement) SPR->CETSA Validate in cellulo ADME Caco-2 Permeability (ADME Profiling) CETSA->ADME Confirm bioavailability Hit Lead Candidate Selection ADME->Hit Final Selection

Experimental workflow progressing from biophysical screening to cellular validation.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR)

Self-Validation System: This protocol utilizes a dual-channel setup to subtract bulk refractive index changes and mandates a positive control check every 10 cycles to ensure the immobilized protein has not denatured.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling in Flow Cell 2 (Fc2). Block Flow Cell 1 (Fc1) with 1M ethanolamine to serve as the reference channel.

  • Buffer Optimization: Utilize HBS-EP+ buffer supplemented with exactly 2% DMSO. Crucial Step: Because N-benzylanilines are highly hydrophobic, matching the DMSO concentration between the running buffer and the analyte samples is mandatory to prevent bulk refractive index artifacts.

  • Analyte Injection: Inject the analogs in a 5-point concentration series (0.1 µM to 10 µM) at a high flow rate of 50 µL/min for 120 seconds to minimize mass transport limitations.

  • Dissociation: Allow 300 seconds for dissociation.

  • Validation Check: Inject a known reference inhibitor (e.g., Radicicol for PDHK targets[2]) every 10 cycles. Validation Rule: If the Rmax​ of the control drops by >10%, the surface has degraded; discard the chip to ensure data integrity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Self-Validation System: The assay utilizes an Isothermal Dose-Response Format (ITDRF) alongside a vehicle (DMSO) control to ensure that protein stabilization is strictly dose-dependent and not an artifact of thermal shock.

  • Cell Treatment: Seed target cells at 1×106 cells/mL. Treat with the N-benzylaniline analogs (0.1 µM - 20 µM) or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes and heat to the pre-determined aggregation temperature ( Tagg​ , typically 50-55°C depending on the target) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the soluble fraction via Western blot. Validation Rule: A valid hit must show a sigmoidal dose-dependent increase in soluble protein relative to the flat baseline of the DMSO control.

References

  • Moore, J., et al. "Application of Off-Rate Screening in the Identification of Novel Pan-Isoform Inhibitors of Pyruvate Dehydrogenase Kinase." Journal of Medicinal Chemistry (2017). Source: ACS Publications. URL:[Link]

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Validation

A Comparative Guide to the Validation of an HPLC-MS/MS Method for the Detection of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is paramount to ensure data integrity, product safety, and reg...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is paramount to ensure data integrity, product safety, and regulatory compliance. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective detection of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline. The performance of this method is objectively benchmarked against alternative analytical techniques, offering a comprehensive resource for method selection and implementation.

The bedrock of reliable bioanalytical data lies in a meticulously validated method that guarantees accuracy, precision, and reproducibility.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[2][3][4][5][6][7] These guidelines underscore the necessity of demonstrating that an analytical method is suitable for its intended purpose.[3][4][7]

The Gold Standard: HPLC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative analysis of small molecules in complex biological matrices.[1] Its high selectivity, sensitivity, and specificity make it particularly well-suited for detecting low levels of target analytes.[8]

The validation of an HPLC-MS/MS method for 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline involves a systematic evaluation of several key parameters to ensure its performance is reliable and accurate.[8]

  • Sample Preparation: A critical step is the efficient extraction of the analyte from the biological matrix (e.g., plasma, serum). This is typically achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The choice of method aims to maximize recovery while minimizing matrix effects.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Hypersil BDS C-18, 150 x 4.6 mm, 5 µm) is a common choice for separating non-polar to moderately polar compounds.[9]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01M Ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol) is often employed to achieve optimal separation.[9][10]

    • Flow Rate: A typical flow rate is around 0.8 mL/min.[9][11]

    • Column Temperature: Maintaining a constant column temperature, for instance at 40 °C, ensures reproducible retention times.[11]

    • Injection Volume: A small injection volume, such as 10 µL, is standard.[11]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is frequently used for aniline derivatives.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

The following table summarizes the typical performance characteristics of a validated HPLC-MS/MS method for the analysis of a small molecule aniline derivative, demonstrating its suitability for bioanalytical applications.

Validation ParameterTypical PerformanceRationale & Importance
Linearity & Range r² > 0.99 over a range of 2.5 to 5000 ng/mLEstablishes a direct proportionality between the instrument response and the analyte concentration, ensuring accurate quantification across a defined range.[8][12]
Limit of Detection (LOD) ~0.05 µg/mLThe lowest concentration of the analyte that can be reliably detected, indicating the method's sensitivity.[10]
Limit of Quantification (LOQ) ~0.1 µg/mLThe lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[10]
Accuracy (% Recovery) 85-115% (80-120% at LOQ)Measures the closeness of the measured value to the true value, ensuring the correctness of the results.[12][13]
Precision (%RSD) < 15% (< 20% at LOQ)Assesses the degree of agreement among multiple measurements of the same sample, indicating the method's reproducibility.[12][13]
Selectivity/Specificity No significant interference at the analyte's retention timeConfirms that the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[8]
Matrix Effect Assessed to ensure it does not compromise accuracy and precisionEvaluates the influence of co-eluting matrix components on the ionization of the analyte.[8]
Stability Analyte is stable under various storage and processing conditionsEnsures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.[8][12][14]

HPLC_MS_MS_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH/FDA Guidelines) cluster_application Sample Analysis MD1 Sample Preparation Optimization MD2 LC Parameter Optimization MD1->MD2 MD3 MS Parameter Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Matrix Effect V4->V5 V6 Stability V5->V6 V7 Carryover V6->V7 A1 Sample Analysis V7->A1 Method Validated A2 Data Interpretation A1->A2 A3 Reporting A2->A3

Caption: Workflow for HPLC-MS/MS method validation.

Comparative Analysis of Alternative Techniques

While HPLC-MS/MS is a powerful tool, other analytical techniques can be employed for the analysis of aniline derivatives, each with its own set of advantages and limitations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (sub-2 µm), resulting in significantly improved resolution, speed, and sensitivity.[15][16]

  • Advantages over HPLC-MS/MS:

    • Higher Throughput: Faster analysis times allow for a greater number of samples to be processed in a given time.[15]

    • Increased Sensitivity: Sharper, more concentrated peaks lead to improved signal-to-noise ratios and lower detection limits.[15]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a greener and more cost-effective analysis.[17]

  • Considerations: UPLC systems operate at higher pressures than conventional HPLC systems, requiring specialized instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[18][19]

  • Advantages:

    • High Chromatographic Efficiency: Capillary GC columns provide excellent separation of complex mixtures.

    • Extensive Spectral Libraries: Electron ionization (EI) produces reproducible fragmentation patterns that can be matched against extensive libraries for compound identification.[20]

  • Limitations for 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline:

    • Volatility Requirement: This compound is likely non-volatile and would require derivatization to increase its volatility, adding complexity and potential variability to the sample preparation process.[18][20][21][22]

    • Thermal Lability: Aniline derivatives can be thermally labile, potentially degrading in the hot GC injection port, leading to inaccurate quantification.[21][22]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a UV detector is a widely accessible and cost-effective technique.

  • Advantages:

    • Robustness and Simplicity: It is a well-established and straightforward technique.

    • Cost-Effective: The instrumentation is generally less expensive to purchase and maintain than mass spectrometers.

  • Limitations:

    • Lower Sensitivity: HPLC-UV is significantly less sensitive than MS detection, making it unsuitable for trace-level analysis.[21][22]

    • Lower Selectivity: It is more susceptible to interference from co-eluting compounds that absorb at the same wavelength, potentially leading to inaccurate results.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules.

  • Advantages:

    • High Separation Efficiency: CE can provide very sharp peaks and excellent resolution.

    • Minimal Sample and Solvent Consumption: It is an environmentally friendly technique.

  • Limitations:

    • Lower Sensitivity: Similar to UV detection, the sensitivity of CE with standard detectors can be a limiting factor for trace analysis.

    • Matrix Effects: The sample matrix can significantly impact the separation efficiency.

Conclusion: Selecting the Optimal Method

The choice of analytical method is dictated by the specific requirements of the analysis. For the quantitative determination of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline in biological matrices, particularly in a drug development setting, HPLC-MS/MS and UPLC-MS/MS stand out as the superior choices. Their high sensitivity, selectivity, and accuracy are essential for generating reliable data to support regulatory submissions. While UPLC-MS/MS offers advantages in terms of throughput and sensitivity, a well-validated HPLC-MS/MS method remains a robust and reliable workhorse for bioanalysis.

Alternative techniques such as GC-MS and HPLC-UV have significant limitations for this specific analyte due to its likely non-volatile and thermally labile nature, and their lower sensitivity and selectivity. Capillary electrophoresis, while offering high separation efficiency, may also lack the required sensitivity for trace-level quantification in complex matrices. Ultimately, a thorough validation in accordance with regulatory guidelines is crucial, regardless of the chosen platform, to ensure the integrity and reliability of the analytical data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). LinkedIn. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). LinkedIn. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). ECA Academy. [Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. (n.d.). Waters Corporation. [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2022, May 24). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. (2025, October 25). Arome Science. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). LinkedIn. [Link]

  • Hogenboom, A. C., et al. (2011). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 23(3), 445-455. [Link]

  • LC-MS vs. GC-MS: Understanding the Key Differences and Uses. (2024, August 21). LinkedIn. [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). Chromatography Online. [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. (2025, January 22). ILT. [Link]

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  • Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). IntechOpen. [Link]

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  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube. [Link]

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  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. [Link]

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  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (n.d.). Molecules, 22(10), 1693. [Link]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. (2020, July 6). PeerJ, 8, e9482. [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020, May 6). Journal of Applied Pharmaceutical Science, 10(05), 001-008. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 2
Reactant of Route 2
2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline
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